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  • Product: 4-Hydroxy-3-nitrobenzohydrazide
  • CAS: 39635-00-2

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 4-Hydroxy-3-nitrobenzoic Acid Hydrazide: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals Abstract 4-Hydroxy-3-nitrobenzoic acid hydrazide is a versatile chemical intermediate that holds significant potential in the field of drug discovery and de...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Hydroxy-3-nitrobenzoic acid hydrazide is a versatile chemical intermediate that holds significant potential in the field of drug discovery and development. Its unique molecular architecture, featuring a hydroxyl group, a nitro group, and a reactive hydrazide moiety, makes it a valuable scaffold for the synthesis of a diverse array of bioactive molecules. This technical guide provides a comprehensive overview of 4-hydroxy-3-nitrobenzoic acid hydrazide, including its physicochemical properties, a detailed synthesis protocol, and an exploration of its current and potential applications in medicinal chemistry. As a Senior Application Scientist, this document aims to deliver not only procedural steps but also the underlying scientific rationale to empower researchers in their quest for novel therapeutics.

Introduction: The Chemical Significance of Hydrazides

Hydrazides are a class of organic compounds characterized by the functional group -C(=O)NHNH2. They are derivatives of carboxylic acids where the hydroxyl group is replaced by a hydrazine residue. The presence of the reactive amino group and the adjacent carbonyl functionality makes hydrazides key building blocks in organic synthesis, particularly for the construction of various heterocyclic systems.[1] In medicinal chemistry, the hydrazide moiety is a common feature in numerous pharmacologically active agents, contributing to their biological activity through hydrogen bonding and other molecular interactions. Hydrazide-hydrazone derivatives, formed by the condensation of hydrazides with aldehydes or ketones, are particularly noteworthy for their broad spectrum of bioactivities, including antimicrobial, anticonvulsant, anti-inflammatory, antiviral, and anticancer properties.[2][3]

Physicochemical Properties and Identification

While a specific CAS number for 4-Hydroxy-3-nitrobenzoic acid hydrazide is not prominently available in major chemical databases, its identity can be unequivocally established through its synthesis from 4-hydroxy-3-nitrobenzoic acid (CAS No: 616-82-0) and characterization using standard analytical techniques.[4][5][6]

Table 1: Physicochemical Properties of 4-Hydroxy-3-nitrobenzoic Acid and Related Compounds

Property4-Hydroxy-3-nitrobenzoic Acid4-Hydroxybenzoic Acid Hydrazide4-Nitrobenzoic Acid Hydrazide
CAS Number 616-82-0[4][5][6]5351-23-5[7][8]636-97-5[9][10]
Molecular Formula C7H5NO5[11][12]C7H8N2O2[8]C7H7N3O3[9][10]
Molecular Weight 183.12 g/mol [6][11]152.15 g/mol [8]181.15 g/mol [9][10]
Appearance Yellow to light brown powder[4]White to off-white crystalline powderPale yellow crystalline powder
Melting Point 183-186 °C[4]~265 °C[13]~212 °C

Note: Properties for 4-Hydroxy-3-nitrobenzoic acid hydrazide would be predicted to be intermediate between the parent acid and related hydrazides, and would be confirmed experimentally upon synthesis.

Synthesis of 4-Hydroxy-3-nitrobenzoic Acid Hydrazide

The synthesis of 4-hydroxy-3-nitrobenzoic acid hydrazide is a two-step process that begins with the nitration of 4-hydroxybenzoic acid, followed by esterification and subsequent hydrazinolysis. This approach ensures a high yield of the desired product.

Step 1: Nitration of 4-Hydroxybenzoic Acid

The introduction of a nitro group onto the 4-hydroxybenzoic acid ring is a critical first step. The hydroxyl group is an activating ortho-, para-director. Since the para position is already occupied by the carboxylic acid group, the nitro group is directed to the ortho position (position 3).

Experimental Protocol: Synthesis of 4-Hydroxy-3-nitrobenzoic Acid

  • Reaction Setup: In a well-ventilated fume hood, suspend finely divided 4-hydroxybenzoic acid in 25-35% nitric acid at a temperature between 20 and 40°C.[14]

  • Catalyst Addition: Introduce a catalytic amount of an alkali nitrite, such as sodium nitrite, to the suspension.[14]

  • Reaction: Stir the mixture for several hours at 20-40°C.[14] The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, filter the resulting suspension of 4-hydroxy-3-nitrobenzoic acid and wash it with cold water.[14]

  • Drying: Dry the product, a yellow to light brown powder, under vacuum.[4]

Causality Behind Experimental Choices: The use of 25-35% nitric acid and a controlled temperature range of 20-40°C is crucial to prevent over-nitration and decarboxylation, which can occur under more forcing conditions. The catalytic nitrite facilitates the in-situ formation of nitrous acid, which is a key species in the nitration mechanism.

Step 2: Esterification and Hydrazinolysis

To facilitate the formation of the hydrazide, the carboxylic acid is first converted to an ester. This is a standard procedure as esters are more reactive towards nucleophiles like hydrazine than the corresponding carboxylic acids.

Experimental Protocol: Synthesis of 4-Hydroxy-3-nitrobenzoic Acid Hydrazide

  • Esterification: Reflux the 4-hydroxy-3-nitrobenzoic acid with an excess of a simple alcohol (e.g., methanol or ethanol) in the presence of a catalytic amount of a strong acid (e.g., sulfuric acid) to yield the corresponding alkyl 4-hydroxy-3-nitrobenzoate.[15] The reaction can be monitored by TLC.

  • Hydrazinolysis: Dissolve the crude ester in a suitable solvent, such as ethanol. Add an excess of hydrazine hydrate (80% solution) and reflux the mixture for several hours.[16] The progress of the reaction can be monitored by TLC.

  • Isolation: Cool the reaction mixture to room temperature and then in an ice bath to precipitate the 4-hydroxy-3-nitrobenzoic acid hydrazide.

  • Purification: Collect the precipitate by filtration, wash with cold ethanol, and recrystallize from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to obtain the pure product.

Self-Validating System: The purity of the final product should be assessed by measuring its melting point and recording its spectroscopic data (¹H NMR, ¹³C NMR, IR, and MS). The disappearance of the ester signal and the appearance of the characteristic hydrazide proton signals in the NMR spectrum, along with the N-H stretching vibrations in the IR spectrum, will confirm the successful synthesis.

Synthesis_Workflow A 4-Hydroxybenzoic Acid B Nitration (HNO3, NaNO2) A->B Step 1 C 4-Hydroxy-3-nitrobenzoic Acid B->C D Esterification (ROH, H+) C->D Step 2a E Alkyl 4-hydroxy-3-nitrobenzoate D->E F Hydrazinolysis (N2H4·H2O) E->F Step 2b G 4-Hydroxy-3-nitrobenzoic Acid Hydrazide F->G

Caption: Synthesis workflow for 4-Hydroxy-3-nitrobenzoic Acid Hydrazide.

Applications in Drug Discovery and Development

The structural motifs present in 4-hydroxy-3-nitrobenzoic acid hydrazide make it a promising starting material for the synthesis of various biologically active compounds.

Antimicrobial Agents

Hydrazide-hydrazones are well-documented for their antimicrobial properties.[3] The condensation of 4-hydroxy-3-nitrobenzoic acid hydrazide with various aromatic and heterocyclic aldehydes would yield a library of hydrazones. The presence of the nitro group can enhance the antimicrobial activity. These compounds can be screened against a panel of pathogenic bacteria and fungi to identify lead candidates for further development.

Anticancer Agents

The hydrazone scaffold is also found in a number of anticancer agents.[2] The mechanism of action often involves the inhibition of specific enzymes or the chelation of metal ions essential for cancer cell proliferation. The 4-hydroxy-3-nitrobenzoic acid hydrazide core can be elaborated to design and synthesize novel compounds for evaluation as potential anticancer drugs.

Other Therapeutic Areas

The versatility of the hydrazide group allows for its incorporation into a wide range of heterocyclic systems, such as oxadiazoles, pyrazoles, and triazoles, many of which exhibit a broad spectrum of pharmacological activities, including anti-inflammatory, analgesic, and anticonvulsant effects.[1]

Applications A 4-Hydroxy-3-nitrobenzoic Acid Hydrazide B Condensation with Aldehydes/Ketones A->B F Cyclization Reactions A->F C Hydrazones B->C D Antimicrobial Agents C->D E Anticancer Agents C->E G Heterocyclic Compounds (Oxadiazoles, Pyrazoles, etc.) F->G H Anti-inflammatory Agents G->H I Other CNS Agents G->I

Caption: Potential applications of 4-Hydroxy-3-nitrobenzoic Acid Hydrazide in drug discovery.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling 4-hydroxy-3-nitrobenzoic acid hydrazide and its precursors.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.[7]

  • Ventilation: Work in a well-ventilated area, preferably a chemical fume hood.[7]

  • Handling: Avoid inhalation of dust and contact with skin and eyes.[17] In case of contact, rinse immediately with plenty of water.[17]

  • Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[7]

Hazard Identification: The parent compound, 4-hydroxy-3-nitrobenzoic acid, is classified as a skin and eye irritant and may cause respiratory irritation.[11] Similar hazards should be assumed for the hydrazide derivative until thoroughly evaluated.

Conclusion

4-Hydroxy-3-nitrobenzoic acid hydrazide is a chemical intermediate with considerable potential for the development of new therapeutic agents. Its straightforward synthesis and the versatility of the hydrazide functional group provide a robust platform for the generation of diverse molecular libraries for biological screening. This guide has provided a detailed technical overview, from synthesis to potential applications, to aid researchers in harnessing the full potential of this valuable molecule in their drug discovery endeavors. The insights into the causality of experimental choices and the emphasis on self-validating protocols are intended to ensure both the efficiency and integrity of the research process.

References

  • Synthesis and antimicrobial activities of hydrazones derived from 4-hydroxy-3-nitrobenzaldehyde. (2022). VNU University of Science. Available at: [Link]

  • 4-Hydroxy-3-nitrobenzoic acid | C7H5NO5 | CID 12033. (n.d.). PubChem - NIH. Available at: [Link]

  • Eco-friendly, Rapid Synthesis of Some 4-Hydroxybenzoic Acid Hydrazide Derivatives. (2022). Chemical Methodologies. Available at: [Link]

  • 4-Hydroxybenzoic acid hydrazide | C7H8N2O2 | CID 1742. (n.d.). PubChem - NIH. Available at: [Link]

  • 4-HYDROXY-3-NITRO-BENZOIC ACID | Acids-Organic | Article No. 04142. (n.d.). Loba Chemie. Available at: [Link]

  • Hydrazide–hydrazones of 4-nitrobenzoic acid with the antifungal activity. (n.d.). ResearchGate. Available at: [Link]

  • 4-Hydroxy-3-nitrobenzoic acid. (n.d.). NIST WebBook. Available at: [Link]

  • CAS No : 616-82-0 | Product Name : 4-Hydroxy-3-nitrobenzoic Acid. (n.d.). Pharmaffiliates. Available at: [Link]

  • Synthesis and Pharmacological Profile of Hydrazide Compounds. (2022). Research Journal of Pharmacy and Technology. Available at: [Link]

  • DE2316495B2 - PROCESS FOR THE PREPARATION OF 4-HYDROXY-3-NITROBENZOIC ACID. (n.d.). Google Patents.
  • US3929864A - Process for preparing 4-hydroxy-3-nitrobenzoic acid alkyl esters. (n.d.). Google Patents.
  • Benzoic acid, 4-nitro-, hydrazide | C7H7N3O3 | CID 3693744. (n.d.). PubChem - NIH. Available at: [Link]

  • 4-Nitrobenzoic hydrazide. (n.d.). Cheméo. Available at: [Link]

  • Hydrazide–hydrazones as potential antimicrobial agents: overview of the literature since 2010. (2017). PMC. Available at: [Link]

Sources

Exploratory

3-nitro-4-hydroxybenzoic acid hydrazide synonyms

An In-depth Technical Guide to 4-Hydroxy-3-nitrobenzohydrazide Prepared by a Senior Application Scientist This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professi...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 4-Hydroxy-3-nitrobenzohydrazide

Prepared by a Senior Application Scientist

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals interested in the chemical properties, synthesis, and application of 4-hydroxy-3-nitrobenzohydrazide. It moves beyond a simple data sheet to provide foundational knowledge, explain the causality behind experimental choices, and ground all information in verifiable, authoritative sources.

The precise identification of a chemical entity is paramount for reproducible research. 4-Hydroxy-3-nitrobenzohydrazide is the most common and IUPAC-accepted name for the compound of interest. However, in literature and chemical databases, various systematic names and synonyms may be encountered.

  • IUPAC Name: 4-hydroxy-3-nitrobenzohydrazide

  • Systematic Name: Benzoic acid, 4-hydroxy-3-nitro-, hydrazide

  • Other Potential Synonyms: While direct synonyms are not widely cataloged due to its status as an intermediate, variations based on the parent acid are common, such as 4-hydroxy-3-nitrobenzoic acid hydrazide.

Understanding the nomenclature of its parent acid, 4-hydroxy-3-nitrobenzoic acid, is also crucial. This precursor is often referred to as 3-Nitro-4-hydroxybenzoic acid.[1]

Chemical Structure

The molecular structure forms the basis of the compound's reactivity and function. The hydrazide moiety is a potent nucleophile, while the nitro-substituted phenolic ring influences its electronic properties and potential for hydrogen bonding.

Caption: Chemical structure of 4-hydroxy-3-nitrobenzohydrazide.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of 4-hydroxy-3-nitrobenzohydrazide and its key precursors is essential for designing synthetic routes and purification strategies.

Property4-Hydroxy-3-nitrobenzohydrazide4-Hydroxy-3-nitrobenzoic acid4-Hydroxy-3-nitrobenzaldehyde
Molecular Formula C₇H₇N₃O₄C₇H₅NO₅[1][2]C₇H₅NO₄[3]
Molecular Weight 197.15 g/mol (Calculated)183.12 g/mol [2][4]167.12 g/mol
Appearance (Predicted) Yellow to brown solidYellow to light brown powder[5]Yellow-brown to brown powder[6]
Melting Point Not available183-186 °C[5]140-142 °C[6]
CAS Number Not widely assigned616-82-0[2][4]3011-34-5[6]

Synthesis and Experimental Protocols

4-Hydroxy-3-nitrobenzohydrazide is not typically available off-the-shelf and must be synthesized. The most logical and field-proven approach involves a multi-step synthesis starting from a common commercial material, 4-hydroxybenzoic acid or its esters.

Rationale for Synthetic Strategy

The synthetic pathway is designed for efficiency and control.

  • Nitration: The introduction of the nitro group is a critical step. Performing this on the 4-hydroxybenzoic acid scaffold directs the nitration to the 3-position due to the activating and ortho-, para-directing effect of the hydroxyl group and the meta-directing effect of the carboxylic acid.

  • Esterification: The carboxylic acid is converted to an ester. This is a crucial activation step because esters are significantly more reactive towards nucleophilic acyl substitution with hydrazine than the corresponding carboxylic acids. Direct reaction of the acid with hydrazine can lead to salt formation and undesirable side reactions.

  • Hydrazinolysis: The ester is reacted with hydrazine hydrate. This is a standard and high-yielding method for the formation of hydrazides, driven by the high nucleophilicity of hydrazine.

Synthetic Workflow Diagram

HydrazoneSynthesis Hydrazide 4-Hydroxy-3-nitro- benzohydrazide Reaction Condensation (e.g., EtOH, cat. Acid) Hydrazide->Reaction Aldehyde Aldehyde/Ketone (R-CHO / R-CO-R') Aldehyde->Reaction Product Hydrazide-Hydrazone Product Library Reaction->Product

Sources

Foundational

Physical properties of nitro-substituted benzohydrazides

An In-Depth Technical Guide to the Physical Properties of Nitro-Substituted Benzohydrazides for Researchers and Drug Development Professionals Abstract Nitro-substituted benzohydrazides are a class of organic compounds t...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Physical Properties of Nitro-Substituted Benzohydrazides for Researchers and Drug Development Professionals

Abstract

Nitro-substituted benzohydrazides are a class of organic compounds that have garnered significant attention in medicinal chemistry due to their wide range of biological activities, including antimicrobial, anticonvulsant, and anticancer properties.[1][2][3] The physical properties of these molecules are of paramount importance as they directly influence their suitability for development as therapeutic agents. These properties, including melting point, solubility, crystal structure, and spectral characteristics, govern critical drug development parameters such as bioavailability, formulation stability, and manufacturability. The introduction of a nitro (NO₂) group, a potent electron-withdrawing moiety, profoundly alters the electronic and steric landscape of the parent benzohydrazide scaffold. The position of this substitution (ortho, meta, or para) further modulates these effects, leading to distinct physical behaviors among isomers.[4] This guide provides an in-depth analysis of the key physical properties of nitro-substituted benzohydrazides, outlines the standard experimental methodologies for their determination, and explores the underlying structure-property relationships that are critical for rational drug design and development.

Introduction: The Intersection of Structure and Function

The Benzohydrazide Scaffold in Medicinal Chemistry

The benzohydrazide core (C₇H₈N₂O) is a versatile pharmacophore, a privileged structural motif in drug discovery.[2] Its constituent hydrazide-hydrazone group (-CONHNH₂), is known to participate in various biological interactions, contributing to a wide spectrum of activities.[1] The relative ease of synthesis and the ability to readily introduce diverse substituents make benzohydrazides an attractive starting point for generating large libraries of compounds for high-throughput screening.[5][6]

The Influence of Nitro-Substitution on Physicochemical Properties

The nitro group is a strong electron-withdrawing group, a characteristic that significantly impacts the physicochemical properties of the aromatic ring to which it is attached.[4] It influences the molecule's polarity, hydrogen bonding capacity, and molecular packing in the solid state. These modifications, in turn, dictate the compound's melting point, solubility, and ultimately, its interaction with biological targets. The positional isomerism of the nitro group is a critical determinant of these effects; ortho and para substitutions allow for direct resonance effects, which differ from the primarily inductive effects seen with meta substitution.[4]

Importance of Physical Properties in Drug Development

A thorough understanding of a compound's physical properties is a cornerstone of successful drug development.[7][8]

  • Solubility: Directly impacts a drug's absorption and bioavailability. The Biopharmaceutics Classification System (BCS) categorizes drugs based on their solubility and permeability, guiding formulation strategies.[9][10]

  • Melting Point & Thermal Stability: High melting points often correlate with high crystal lattice energy, which can negatively impact solubility. Thermal stability, often assessed by Differential Scanning Calorimetry (DSC), is crucial for determining appropriate storage and manufacturing conditions.[11][12]

  • Crystal Structure & Polymorphism: The specific arrangement of molecules in a crystal (polymorphism) can lead to different physical properties, including solubility and dissolution rate. Characterizing the stable crystal form is a regulatory requirement and is essential for ensuring consistent product performance.[13][14]

Core Physical Properties of Nitro-Substituted Benzohydrazides

This section delves into the key physical properties of nitro-substituted benzohydrazides, providing both theoretical context and practical experimental guidance.

Melting Point and Thermal Stability

The melting point (Mp) is a fundamental indicator of a compound's purity and the strength of its crystal lattice. For nitro-substituted benzohydrazides, melting points are influenced by intermolecular forces such as hydrogen bonding (via the N-H groups), dipole-dipole interactions (enhanced by the polar nitro group), and π-π stacking between aromatic rings.[15][16]

The position of the nitro group affects these interactions. For instance, intramolecular hydrogen bonding is possible in ortho-substituted isomers, which can alter the intermolecular bonding pattern compared to meta and para isomers, often leading to differences in melting points.

Data Presentation: Melting Points of Select Nitro-Substituted Benzohydrazides

Compound NameStructureMelting Point (°C)Citation
N′-(4-methyl-2-nitrophenyl)benzohydrazide2-nitro substituted163–164[15]
N'-Cyano-N,N'-dimethyl-4-nitrobenzohydrazide4-nitro substituted140–141[17]
Benzohydrazide (unsubstituted)(Reference)115[2]
(E)-3-Nitro-N′-(3-nitrobenzylidene)benzohydrazide3-nitro substitutedNot specified, crystal data available[18]

Note: Data is compiled from various sources and experimental conditions may vary.

Experimental Determination: Differential Scanning Calorimetry (DSC)

DSC is a powerful thermoanalytical technique that measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature.[11] It provides a precise melting point (Tₘ), and can also reveal other thermal events like glass transitions, crystallization, and decomposition, offering a comprehensive thermal stability profile.[12][19]

Experimental Protocol: DSC Analysis

  • Calibration: Calibrate the DSC instrument using a standard with a known melting point and enthalpy of fusion, such as indium.[20]

  • Sample Preparation: Accurately weigh 2-5 mg of the nitro-substituted benzohydrazide into an aluminum DSC pan.

  • Encapsulation: Crimp the pan with a lid to encapsulate the sample. An identical empty pan is used as the reference.

  • Temperature Program: Place both pans into the DSC cell. Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere (e.g., 50 mL/min flow rate).[20]

  • Data Analysis: The resulting thermogram plots heat flow versus temperature. The melting point is determined from the onset or peak of the endothermic event corresponding to fusion.

Diagram: Workflow for Thermal Property Analysis

DSC_Workflow start Start: Compound Synthesis calibrate 1. Instrument Calibration (e.g., with Indium) start->calibrate Proceed to analysis prepare 2. Sample Preparation (2-5 mg in Al pan) calibrate->prepare run_dsc 3. Run DSC Scan (e.g., 10°C/min under N2) prepare->run_dsc analyze 4. Analyze Thermogram run_dsc->analyze data Output Data: Melting Point (Tm) Enthalpy (ΔH) Decomposition (Td) analyze->data end End: Thermal Profile data->end Characterization complete

Caption: A standard workflow for determining the thermal properties of a compound using DSC.

Solubility

Aqueous solubility is a critical physical property that significantly influences the absorption and bioavailability of a drug candidate.[21] For a drug to be effective when administered orally, it must first dissolve in the gastrointestinal fluids. The World Health Organization (WHO) and other regulatory bodies define a drug as "highly soluble" if its highest therapeutic dose can dissolve in 250 mL or less of aqueous media over a pH range of 1.2 to 6.8.[22]

The solubility of nitro-substituted benzohydrazides is a complex interplay between their ability to form hydrogen bonds with water (solvating forces) and the energy required to break apart the crystal lattice (crystal lattice energy). The polar nitro and hydrazide groups can interact with water, but the nonpolar benzene ring and strong intermolecular forces in the crystal can limit solubility.

Experimental Determination: Equilibrium Solubility (Shake-Flask Method)

The shake-flask method remains the gold standard for determining thermodynamic equilibrium solubility.[9] It involves adding an excess of the solid compound to a specific solvent and agitating the mixture until equilibrium is reached.

Experimental Protocol: Shake-Flask Solubility Assay

  • Media Preparation: Prepare aqueous buffers at relevant physiological pH values (e.g., pH 1.2, 4.5, and 6.8) to mimic the gastrointestinal tract.[22]

  • Sample Addition: Add an excess amount of the solid nitro-substituted benzohydrazide to a known volume of each buffer in a sealed vial. The excess solid ensures that a saturated solution is achieved.

  • Equilibration: Agitate the vials at a constant temperature (typically 37 °C) for a sufficient period (e.g., 24-72 hours) to ensure equilibrium is reached.[9]

  • Phase Separation: Separate the undissolved solid from the solution. This is typically done by centrifugation followed by filtration through a low-binding filter (e.g., 0.22 µm PVDF).

  • Concentration Analysis: Determine the concentration of the dissolved compound in the clear supernatant using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Data Reporting: Express solubility in units such as mg/mL or µg/mL.

Data Presentation: Descriptive Solubility Terms

While quantitative data is ideal, pharmacopoeias often use descriptive terms for solubility.[23]

Descriptive TermParts of Solvent Required for 1 Part of Solute
Very soluble< 1
Freely soluble1 to 10
Soluble10 to 30
Sparingly soluble30 to 100
Slightly soluble100 to 1,000
Very slightly soluble1,000 to 10,000
Practically insoluble≥ 10,000
Source: Adapted from Pharmaguideline.[23]
Spectroscopic Properties

Spectroscopic techniques are indispensable for the structural elucidation and confirmation of synthesized nitro-substituted benzohydrazides.

  • Infrared (IR) Spectroscopy: Identifies the functional groups present in the molecule. Key characteristic absorption bands include N-H stretching (around 3300-3450 cm⁻¹), C=O stretching of the carbonyl group (around 1595-1654 cm⁻¹), and asymmetric/symmetric stretching of the NO₂ group (around 1521 and 1345 cm⁻¹, respectively).[6][24]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the carbon-hydrogen framework. In ¹H NMR, the N-H protons typically appear as singlets at downfield chemical shifts (δ 9.0-11.0 ppm). Aromatic protons are observed in the δ 7.0-8.5 ppm range, with their specific shifts and coupling patterns being highly dependent on the position of the nitro group.[15][24] In ¹³C NMR, the carbonyl carbon signal appears significantly downfield (δ ~161-167 ppm).[6][15]

  • Mass Spectrometry (MS): Determines the molecular weight of the compound and provides information about its fragmentation pattern, further confirming the structure.[15][17]

Data Presentation: Key Spectroscopic Data for a Representative Nitrobenzohydrazide

TechniqueCompound: N′-(4-methyl-2-nitrophenyl)benzohydrazideCitation
¹H NMR (CDCl₃, 400 MHz)δ 9.03 (s, 1H, NH), 8.06 (s, 1H, NH), 8.01 (s, 1H, Ar-H), 7.89 (d, 2H), 7.62 (t, 1H), 7.52 (t, 2H), 7.32 (d, 1H), 7.10 (d, 1H), 2.33 (s, 3H, CH₃)[15]
¹³C NMR (CDCl₃, 400 MHz)δ 167 (C=O), 143, 137, 133, 132, 129, 127, 126, 115 (Aromatic C), 20 (CH₃)[15]
HRMS (ES+) m/z [M+H]⁺ calculated for C₁₄H₁₃N₃O₃: 272.1035, found 272.1039[15]
Crystal Structure and Polymorphism

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a molecule and their packing in the crystal lattice.[13][14][25] This information is invaluable for understanding structure-property relationships.

For nitro-substituted benzohydrazides, X-ray crystallography reveals:

  • Molecular Conformation: The dihedral angles between the aromatic rings and the planarity of the hydrazide linkage.[15]

  • Intermolecular Interactions: The specific hydrogen bonding networks (e.g., N-H···O) and π-π stacking interactions that stabilize the crystal structure.[15][16][26]

  • Influence of Substituents: How different groups (like the nitro group) affect molecular packing and lead to different crystal systems (e.g., monoclinic) and space groups.[15][26]

The presence of the nitro group often leads to strong intermolecular interactions, which can result in dense crystal packing. The specific arrangement can be influenced by the nitro group's position, potentially leading to the formation of different polymorphs.[15][16]

Experimental Determination: Single-Crystal X-ray Diffraction

The process involves growing a high-quality single crystal, mounting it, and exposing it to a focused beam of X-rays to generate a diffraction pattern.[27][28]

Experimental Protocol: Single-Crystal X-ray Diffraction

  • Crystallization: Grow a single crystal of suitable size and quality (typically >0.1 mm in all dimensions) from a supersaturated solution.[13][25] This is often the most challenging step.

  • Data Collection: Mount the crystal on a goniometer and place it in an X-ray diffractometer. A monochromatic X-ray beam is directed at the crystal, and the resulting diffraction pattern (a series of reflections) is recorded by a detector as the crystal is rotated.[14][27]

  • Structure Solution: The positions and intensities of the reflections are used to calculate an electron density map of the crystal's unit cell.

  • Structure Refinement: An atomic model is built into the electron density map and refined using computational methods to achieve the best fit with the experimental data. The final model provides precise bond lengths, bond angles, and torsion angles.[18]

Structure-Property Relationships: A Deeper Dive

The physicochemical properties of nitro-substituted benzohydrazides are intrinsically linked to the electronic nature and position of the nitro group. Understanding these relationships is key to designing molecules with desired characteristics for drug development.

The strong electron-withdrawing nature of the nitro group decreases the electron density on the benzene ring, making the aromatic protons appear at a more downfield chemical shift in ¹H NMR spectra. This effect also influences the acidity of the N-H protons and the molecule's overall polarity, which in turn affects solubility and interactions with biological targets. The ability of ortho and para nitro groups to participate in resonance delocalization can lead to more planar molecular conformations and stronger π-π stacking interactions compared to meta-substituted analogs, often resulting in higher melting points and lower solubility due to more stable crystal packing.[15][16]

Diagram: Influence of Nitro Group on Physical Properties

SRP_Diagram nitro Nitro-Substituted Benzohydrazide mp Melting Point & Stability nitro->mp Alters Intermolecular Forces (H-bonding, π-stacking) sol Solubility & Bioavailability nitro->sol Modifies Polarity & Crystal Lattice Energy spec Spectroscopic Properties (NMR, IR) nitro->spec Shifts e- Density (Affects Chemical Shifts) xtal Crystal Structure & Packing nitro->xtal Governs Molecular Conformation & Packing xtal->mp Packing affects Tm xtal->sol Lattice energy affects solubility

Caption: Interrelationship between the nitro-substituted core and its key physical properties.

Conclusion and Future Perspectives

The physical properties of nitro-substituted benzohydrazides are a direct consequence of their molecular structure, dictated largely by the powerful electronic influence of the nitro group and its position on the aromatic ring. A comprehensive characterization of these properties using techniques such as DSC, shake-flask solubility assays, spectroscopy, and X-ray crystallography is not merely an academic exercise; it is a critical and indispensable component of the drug discovery and development pipeline. The data generated from these analyses inform decisions on candidate selection, guide formulation strategies to enhance bioavailability, and ensure the development of a safe, stable, and efficacious medicinal product. As medicinal chemistry continues to explore this promising class of compounds, a continued focus on elucidating these fundamental structure-property relationships will be essential for translating potent molecules into successful therapeutics.

References

  • Pop, S. M., et al. (2025). Comparative Analysis of the Substituent Effects on the Supramolecular Structure of N′-(4-Methyl-2-nitrophenyl)benzohydrazide and N. MDPI.
  • Choudhary, A. (2011). Determination of Solubility in Pharmaceuticals. Pharmaguideline.
  • Al-Ostath, R., et al. Design, synthesis, structural characterization, and antioxidant potential of novel triazole- and oxadiazole-based hydrazide-hydrazone derivatives: spectroscopic, DFT, and molecular docking studies. PMC.
  • Pop, S. M., et al. (2025). Comparative Analysis of the Substituent Effects on the Supramolecular Structure of N′-(4-Methyl-2-nitrophenyl)benzohydrazide and N.
  • Persky, A. M., et al. (2013). Practical Aspects of Solubility Determination and Considerations for Enabling Formulation Technologies. American Pharmaceutical Review.
  • Saeed, A., et al. Crystal structures and the Hirshfeld surface analysis of (E)-4-nitro-N′-(o-chloro, o- and p-methylbenzylidene)benzenesulfonohydrazides. PMC.
  • Raytor. (2026).
  • World Health Organiz
  • Krieger, J., et al. (2018).
  • Gawande, V. B., & Khadsan, R. E. (2014). SYNTHESIS, CHARACTERIZATION OF SOME 2-AZETIDINONE DERIVATIVES FROM 4- NITRO ETHYL BENZOATE BY MICROWAVE METHOD AND EVALUATION. International Journal of Pharmaceutical Sciences and Research.
  • Pavan, C., et al. (2017). Synthesis and X-ray Crystal Structure of N'-Cyano-N,N'-dimethyl-4-nitrobenzohydrazide. Molecules.
  • ResearchGate. Hydrazide–hydrazones of 4-nitrobenzoic acid with the antifungal activity.
  • Veeramanikandan, S., & Sherine, H. B. (2015).
  • The Pharma Innovation Journal. (2018). Benzohydrazides: As potential bio-active agents.
  • Li, Y. (2011). (E)-3-Nitro-N′-(3-nitrobenzylidene)benzohydrazide. PMC.
  • Deschamps, J. R. (2008). X-ray Crystallography of Chemical Compounds. PMC.
  • Cre
  • Wikipedia. X-ray crystallography.
  • BenchChem. (2025). The Influence of Nitro Group Positioning on the Activity of N-(2-chloroacetyl)
  • Creative Bioarray.
  • Raj, V., et al. (2015). Synthesis, Characterization and Biological Applications of Benzohydrazide derivatives.
  • Anton Paar Wiki. X-ray Crystallography.
  • Chemistry LibreTexts. (2023). X-ray Crystallography.
  • Wikipedia. Differential scanning calorimetry.
  • Choi, J. K. (2013). Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience.
  • Malvern Panalytical. Differential Scanning Calorimetry (DSC).
  • WuXi AppTec. Physicochemical Property Study.
  • A comprehensive analysis of benzohydrazide based molecules for its potent antitubercular, anticancer, antibacterial, antifungal and antimicrobial properties. (n.d.).
  • bioRxiv. (2023). DIFFERENTIAL SCANNING CALORIMETRY: A SUITABLE METHODOLOGY TO PROBLEM THE BINDING PROPERTIES OF BCL-2 INHIBITORS.

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Exploratory

Technical Guide: 4-Hydroxy-3-nitrobenzohydrazide Derivatives in Drug Discovery

This technical guide provides a comprehensive analysis of 4-hydroxy-3-nitrobenzohydrazide derivatives, a scaffold integrating the pharmacophoric properties of nitro-aromatics, phenols, and hydrazides.[1] Executive Summar...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive analysis of 4-hydroxy-3-nitrobenzohydrazide derivatives, a scaffold integrating the pharmacophoric properties of nitro-aromatics, phenols, and hydrazides.[1]

Executive Summary

The 4-hydroxy-3-nitrobenzohydrazide scaffold represents a privileged structure in medicinal chemistry, merging the electronic versatility of the nitro group (


) with the hydrogen-bonding capacity of the phenolic hydroxyl (

) and the metal-chelating ability of the hydrazide linker (

).[1][2] This guide details the synthetic pathways, structure-activity relationships (SAR), and therapeutic applications of this scaffold, specifically focusing on its utility in antimicrobial, anticancer, and urease inhibition domains.

Chemical Foundation & Synthesis[2][3]

Retrosynthetic Analysis

The construction of 4-hydroxy-3-nitrobenzohydrazide derivatives typically follows a convergent pathway. The core hydrazide is synthesized from the corresponding carboxylic acid via an ester intermediate, followed by condensation with electrophiles (aldehydes/ketones) to generate functionalized hydrazones (Schiff bases).

Synthesis Protocol

The following protocol is a validated standard for synthesizing the core scaffold and its hydrazone derivatives.

Step 1: Esterification (Activation) [2]

  • Precursor: 4-Hydroxy-3-nitrobenzoic acid.[1][2]

  • Reagents: Methanol (MeOH), concentrated Sulfuric Acid (

    
    ).
    
  • Procedure: Reflux the acid in MeOH with catalytic

    
     for 8–12 hours. The electron-withdrawing nitro group at the meta position activates the carbonyl, but the para-hydroxyl group donates electron density; acid catalysis is essential to drive the equilibrium.[1]
    
  • Yield: Typically >85%.[3]

Step 2: Hydrazinolysis (Core Formation) [2]

  • Precursor: Methyl 4-hydroxy-3-nitrobenzoate.[1][2]

  • Reagents: Hydrazine Hydrate (

    
    ), Ethanol (EtOH).[2]
    
  • Procedure: Dissolve the ester in absolute ethanol. Add hydrazine hydrate (excess, 1:3 molar ratio) dropwise. Reflux for 4–6 hours. Cool to precipitate the hydrazide as a yellow solid.

  • Mechanism: Nucleophilic acyl substitution. The hydrazine acts as a hard nucleophile attacking the ester carbonyl.

Step 3: Condensation (Derivatization) [2]

  • Precursor: 4-Hydroxy-3-nitrobenzohydrazide.[1][2]

  • Reagents: Aryl aldehyde/ketone, Ethanol, Glacial Acetic Acid (catalyst).[4]

  • Procedure: Reflux equimolar amounts of hydrazide and aldehyde in ethanol with 2–3 drops of acetic acid for 2–4 hours.

  • Product:

    
    -[(E)-substituted-benzylidene]-4-hydroxy-3-nitrobenzohydrazide.[1][2]
    
Visualization: Synthesis Workflow

Synthesis_Workflow Acid 4-Hydroxy-3-nitrobenzoic Acid Ester Methyl 4-hydroxy-3-nitrobenzoate (Intermediate) Acid->Ester MeOH, H2SO4 Reflux, 12h Hydrazide 4-Hydroxy-3-nitrobenzohydrazide (Core Scaffold) Ester->Hydrazide N2H4·H2O EtOH, Reflux Hydrazone Hydrazone Derivatives (Schiff Bases) Hydrazide->Hydrazone R-CHO, AcOH Condensation

Figure 1: Step-wise synthesis of 4-hydroxy-3-nitrobenzohydrazide derivatives.

Medicinal Chemistry & SAR

The biological efficacy of this scaffold is governed by three distinct pharmacophoric regions.

RegionFunctional GroupElectronic EffectBiological Role
Ring A (Pos 3) Nitro (

)
Strong Electron Withdrawing (EWG)Bioreductive Activation: Can be reduced to hydroxylamine/amine in hypoxic cancer cells.[1][2] Increases acidity of the phenol.
Ring A (Pos 4) Hydroxyl (

)
Electron Donating (EDG)Antioxidant/Binding: Acts as a hydrogen bond donor.[2] Crucial for radical scavenging and binding to enzyme active sites (e.g., Urease).
Linker Hydrazide (

)
H-Bond Donor/AcceptorMetal Chelation: Forms bidentate ligands with metal ions (e.g.,

in urease).[2]
Ring B (Tail) Aryl/HeteroarylVariableSelectivity: Lipophilicity modulation. Electron-withdrawing groups (Cl,

) on this ring often enhance antimicrobial potency.

Therapeutic Applications

Urease Inhibition

Urease is a nickel-dependent metalloenzyme produced by Helicobacter pylori, implicated in gastric ulcers.[1] Benzohydrazides are potent urease inhibitors.

  • Mechanism: The hydrazide moiety (

    
    ) acts as a bidentate ligand, chelating the two 
    
    
    
    ions in the urease active site.[2]
  • Role of 4-OH/3-NO2: The 4-hydroxyl group forms additional hydrogen bonds with active site residues (e.g., His, Asp), while the 3-nitro group enhances the acidity of the hydrazide protons via inductive effects, strengthening the metal interaction.[1]

Antimicrobial Activity

Hydrazone derivatives of this scaffold exhibit broad-spectrum activity against Gram-positive (e.g., S. aureus) and Gram-negative bacteria.[1][2]

  • Schiff Bases: The azomethine linkage (

    
    ) is critical for bioactivity.[2]
    
  • Synergy: The presence of the nitro group often correlates with increased toxicity to bacteria, similar to the mechanism of nitrofurantoin (inhibition of DNA/RNA synthesis).

Anticancer Potential

The 3-nitro moiety renders these compounds potential hypoxia-activated prodrugs .[1][2] In the hypoxic environment of solid tumors, the nitro group can be enzymatically reduced to cytotoxic species (nitro-radical anions), inducing DNA damage specifically in cancer cells.[1]

Visualization: Urease Inhibition Mechanism[1]

Urease_Inhibition cluster_site Urease Active Site Ni1 Ni²⁺ (α) Block Substrate (Urea) Access Blocked Ni1->Block Ni2 Ni²⁺ (β) Ni2->Block Inhibitor 4-Hydroxy-3-nitrobenzohydrazide Inhibitor->Ni1 Chelation (C=O) Inhibitor->Ni2 Chelation (NH) caption Figure 2: Bidentate chelation of active site Nickel ions by the hydrazide scaffold.

Validated Experimental Protocols

Protocol A: Synthesis of 4-Hydroxy-3-nitrobenzohydrazide
  • Dissolution: Dissolve 0.01 mol of methyl 4-hydroxy-3-nitrobenzoate in 30 mL of absolute ethanol.

  • Addition: Add 0.05 mol of hydrazine hydrate (80%) dropwise with constant stirring.

  • Reflux: Heat the mixture to reflux (

    
    ) for 6 hours. Monitor via TLC (Ethyl acetate:Hexane 1:1).
    
  • Isolation: Cool the reaction mixture in an ice bath. The solid product will precipitate.

  • Purification: Filter the precipitate, wash with cold ethanol, and recrystallize from ethanol/water.

    • Validation Check: Melting point should be sharp (approx. range depending on purity, typically

      
      ). IR spectrum should show doublet 
      
      
      
      peaks around
      
      
      and amide carbonyl at
      
      
      .[2]
Protocol B: In Vitro Urease Inhibition Assay
  • Preparation: Prepare Jack Bean Urease solution (

    
    ) in phosphate buffer (
    
    
    
    ).
  • Incubation: Mix

    
     of enzyme solution with 
    
    
    
    of test compound (dissolved in DMSO) and
    
    
    of buffer. Incubate at
    
    
    for 15 mins.
  • Substrate Addition: Add

    
     of Urea (
    
    
    
    ). Incubate for 10 mins.
  • Detection: Add phenol-hypochlorite reagents (Indophenol method).[1][2] Measure absorbance at

    
    .
    
  • Calculation:

    
    .
    

References

  • Nocentini, A., et al. (2020). "4-Hydroxy-3-nitro-5-ureido-benzenesulfonamides Selectively Target the Tumor-Associated Carbonic Anhydrase Isoforms IX and XII Showing Hypoxia-Enhanced Antiproliferative Profiles."[1][2] Molecules. Link

  • Khan, K. M., et al. (2018).[5] "Synthesis and in Vitro Urease Inhibitory Activity of Benzohydrazide Derivatives, in Silico and Kinetic Studies." Bioorganic Chemistry. Link

  • Popiołek, Ł. (2017). "Hydrazide–hydrazones as potential antimicrobial agents: overview of the literature since 2010." Medicinal Chemistry Research. Link

  • Taha, M., et al. (2017). "Synthesis of novel acylhydrazide derivatives and their evaluation as potent urease inhibitors." Bioorganic & Medicinal Chemistry Letters. Link

  • Rollas, S., & Küçükgüzel, Ş. G. (2007).[6] "Biological Activities of Hydrazone Derivatives." Molecules. Link

Sources

Protocols & Analytical Methods

Method

Synthesis of 4-hydroxy-3-nitrobenzohydrazide from 4-hydroxy-3-nitrobenzoic acid

Abstract & Strategic Overview The synthesis of 4-hydroxy-3-nitrobenzohydrazide is a critical intermediate step in the development of antimicrobial Schiff bases and enzyme inhibitors. While direct hydrazinolysis of carbox...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

The synthesis of 4-hydroxy-3-nitrobenzohydrazide is a critical intermediate step in the development of antimicrobial Schiff bases and enzyme inhibitors. While direct hydrazinolysis of carboxylic acids is possible, it often suffers from low yields due to the formation of unreactive hydrazinium salts.

This Application Note details a robust, two-step protocol that circumvents these issues by activating the carboxylic acid as a methyl ester. This route ensures high conversion rates, simplified purification, and scalability suitable for both academic research and early-stage drug development.

The Chemical Strategy

We utilize a Fischer Esterification followed by Nucleophilic Acyl Substitution (Hydrazinolysis) . This approach leverages the electronic effects of the nitro group (


), which increases the electrophilicity of the carbonyl carbon, facilitating the attack by hydrazine.

Key Advantages of this Protocol:

  • Salt Avoidance: Prevents the formation of the stable carboxylate-hydrazinium salt.

  • Purification: Intermediates are easily purified via recrystallization, avoiding chromatography.

  • Scalability: The reaction can be scaled from grams to kilograms with minimal modification.

Reaction Pathway Visualization

The following diagram illustrates the synthetic pathway and the molecular transformations involved.

SynthesisPathway Acid 4-Hydroxy-3-nitrobenzoic Acid (Starting Material) Ester Methyl 4-hydroxy-3-nitrobenzoate (Intermediate) Acid->Ester Step 1: MeOH, H2SO4 (cat) Reflux, 8-10h Hydrazide 4-Hydroxy-3-nitrobenzohydrazide (Target) Ester->Hydrazide Step 2: N2H4·H2O, EtOH Reflux, 4-6h

Figure 1: Two-step synthetic pathway converting the carboxylic acid to the target hydrazide via an ester intermediate.

Experimental Protocols

Phase 1: Synthesis of Methyl 4-hydroxy-3-nitrobenzoate

Objective: Activate the carboxylic acid to facilitate nucleophilic attack.

Materials
  • 4-Hydroxy-3-nitrobenzoic acid (10.0 g, 54.6 mmol)

  • Methanol (Absolute, 100 mL)

  • Sulfuric Acid (

    
    , conc., 1.0 mL)
    
  • Sodium Bicarbonate (

    
    , sat. aq.)
    
Procedure
  • Setup: In a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar, dissolve 4-hydroxy-3-nitrobenzoic acid (10.0 g) in Methanol (100 mL).

  • Catalyst Addition: Add concentrated

    
      (1.0 mL) dropwise with stirring. Caution: Exothermic.
    
  • Reflux: Attach a reflux condenser and heat the mixture to reflux (

    
    ) for 8–10 hours. Monitor reaction progress via TLC (System: Hexane:EtOAc 7:3).
    
  • Concentration: Remove approximately 80% of the methanol under reduced pressure (Rotary Evaporator).

  • Quench & Precipitation: Pour the concentrated residue into ice-cold water (200 mL). The ester should precipitate as a yellow solid.

  • Neutralization: Carefully adjust the pH of the slurry to ~7-8 using saturated

    
     solution to neutralize any residual acid.
    
  • Isolation: Filter the solid using a Büchner funnel. Wash with cold water (

    
    ).
    
  • Drying: Dry the solid in a vacuum oven at

    
     overnight.
    

Expected Yield: 9.5 – 10.2 g (90–96%) Physical State: Yellow crystalline solid. Melting Point: 73–76°C [1].

Phase 2: Synthesis of 4-Hydroxy-3-Nitrobenzohydrazide

Objective: Convert the ester to the hydrazide using hydrazine hydrate.

Materials
  • Methyl 4-hydroxy-3-nitrobenzoate (5.0 g, 25.4 mmol)

  • Hydrazine Hydrate (80% or 98%, 5.0 mL, ~4 eq)

  • Ethanol (Absolute, 50 mL)

Procedure
  • Dissolution: In a 100 mL RBF, dissolve the Methyl ester (5.0 g) in Ethanol (50 mL). Mild heating may be required.

  • Reagent Addition: Add Hydrazine Hydrate (5.0 mL) slowly to the stirring solution.

    • Safety Note: Hydrazine is toxic and a suspected carcinogen. Use a fume hood and double-glove.

  • Reflux: Heat the mixture to reflux (

    
    ) for 4–6 hours. The solution typically darkens slightly (orange/red) due to the formation of the phenolate anion in the basic hydrazine medium.
    
  • Precipitation: Allow the reaction to cool to room temperature. The hydrazide product often crystallizes upon cooling. If not, reduce solvent volume by 50% and cool in an ice bath.

  • Filtration: Collect the solid by vacuum filtration.

  • Washing: Wash the cake with cold ethanol (

    
    ) followed by cold water  (
    
    
    
    ) to remove excess hydrazine.
  • Recrystallization: Recrystallize from hot ethanol/water (9:1) if higher purity is required.

Expected Yield: 4.0 – 4.5 g (80–90%) Physical State: Yellow to orange solid. Melting Point: >200°C (often decomposes).

Process Workflow & Decision Logic

The following flowchart guides the researcher through critical decision points during the workup to ensure product integrity.

Workflow Start Reaction Complete (TLC Check) Cool Cool to Room Temp Start->Cool Precipitate Precipitate Formed? Cool->Precipitate Yes Filter Solid Precipitate->Yes Yes No Concentrate Solvent (50% Volume) Precipitate->No No Wash Wash: Cold EtOH -> Cold H2O Yes->Wash No->Yes After Cooling Dry Dry Vacuum Oven Wash->Dry Analyze Characterization (NMR/IR) Dry->Analyze

Figure 2: Workup decision tree for the isolation of the hydrazide product.

Analytical Validation

To confirm the identity of the synthesized product, compare your data against the expected values below.

ParameterMethyl Ester (Intermediate)Hydrazide (Target)
Appearance Yellow Crystalline SolidYellow/Orange Solid
Melting Point 73–76°C [1]>200°C (Dec)
IR (C=O) ~1720 cm⁻¹ (Ester)~1650 cm⁻¹ (Amide I)
IR (N-H) Absent3200–3300 cm⁻¹ (Doublet)
¹H NMR (DMSO-d₆)

3.90 (s, 3H, -OCH₃)

9.8 (s, 1H, -NH), 4.5 (s, 2H, -NH₂)
Troubleshooting Guide
  • Low Yield in Step 1: Ensure the methanol is dry (absolute). Water pushes the equilibrium back to the acid.

  • Oily Product in Step 2: This often indicates incomplete reaction or excess hydrazine. Triturate the oil with cold ether or hexanes to induce crystallization.

  • Color Change: A deep red color during Step 2 is normal (phenolate formation). The color should lighten upon isolation and washing.

References

  • Thermo Scientific Chemicals. (n.d.). Methyl 4-hydroxy-3-nitrobenzoate, 98+%.[1] Fisher Scientific.[1] Retrieved October 26, 2023, from [Link]

  • Saeed, H. H., et al. (2022).[2] Eco-friendly, Rapid Synthesis of Some 4-Hydroxybenzoic Acid Hydrazide Derivatives. Chemical Methodologies, 6(10), 773-782.[2] Retrieved from [Link]

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 76956, 4-Hydroxy-3-nitrobenzoic acid. Retrieved from [Link]

Sources

Application

Application Note: Accelerated Synthesis of 4-Hydroxy-3-Nitrobenzohydrazide via Microwave Irradiation

Executive Summary This application note details the optimized protocol for the synthesis of 4-hydroxy-3-nitrobenzohydrazide , a critical pharmacophore in the development of antimicrobial agents, particularly antitubercul...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the optimized protocol for the synthesis of 4-hydroxy-3-nitrobenzohydrazide , a critical pharmacophore in the development of antimicrobial agents, particularly antitubercular drugs (hydrazone derivatives). By utilizing Microwave-Assisted Organic Synthesis (MAOS) , this protocol reduces reaction times from hours (conventional reflux) to minutes while significantly improving yield and purity profiles.

This guide is designed for medicinal chemists and process development scientists. It moves beyond simple recipe listing to explain the mechanistic causality of the reaction and provides a self-validating analytical framework.

Scientific Rationale & Mechanism

The Microwave Advantage

Conventional synthesis of benzohydrazides involves the thermal reflux of esters with hydrazine hydrate for 4–12 hours. This prolonged heating often leads to:

  • Oxidation of the hydrazine.

  • Decomposition of the thermally sensitive nitro group.

  • Lower atom economy due to side reactions.

MAOS Intervention: Microwave irradiation (2.45 GHz) couples directly with the polar solvent (Ethanol) and the polar transition state. The mechanism relies on dipolar polarization and ionic conduction , generating rapid internal heating. This "specific microwave effect" lowers the activation energy (


) barrier for the nucleophilic attack, facilitating a reaction completion in under 15 minutes.
Reaction Mechanism: Nucleophilic Acyl Substitution

The synthesis proceeds via a two-step sequence (if starting from the acid) or a single step (if starting from the ester). The core transformation is the hydrazinolysis of the ester bond.

  • Nucleophilic Attack: The lone pair of the hydrazine nitrogen attacks the carbonyl carbon of the ester.

  • Tetrahedral Intermediate: A transient intermediate forms, stabilized by the polar solvent.

  • Elimination: The alkoxide leaving group (ethoxide/methoxide) is expelled, reforming the carbonyl to yield the hydrazide.

Visualizing the Mechanism

The following diagram illustrates the reaction pathway and the transition states involved.

ReactionMechanism Ester Ethyl 4-hydroxy- 3-nitrobenzoate Transition Tetrahedral Intermediate Ester->Transition + N2H4 (MW Irradiation) Hydrazine Hydrazine Hydrate (Nucleophile) Hydrazine->Transition Product 4-Hydroxy-3-nitro- benzohydrazide Transition->Product - EtOH Byproduct Ethanol (Leaving Group) Transition->Byproduct

Figure 1: Mechanistic pathway of the hydrazinolysis reaction under microwave irradiation.

Materials & Equipment

Reagents
ReagentPurityRoleHazard Note
Ethyl 4-hydroxy-3-nitrobenzoate >98%PrecursorIrritant
Hydrazine Hydrate 80% or 99%NucleophileHighly Toxic, Carcinogen, Corrosive
Ethanol (Absolute) 99.9%SolventFlammable, High MW Absorptivity
Ice/Water N/AQuenchingN/A
Equipment
  • Microwave Reactor: Single-mode or Multi-mode system (e.g., CEM Discover, Anton Paar Monowave). Note: Household microwaves are not recommended due to lack of pressure/temp control.

  • Reaction Vessel: 10 mL or 35 mL pressure-sealed quartz/glass tube with Teflon cap.

  • Magnetic Stir Bar: Teflon-coated.

Experimental Protocol

Phase 1: Pre-Reaction Setup
  • Safety Check: Ensure the fume hood is active. Wear nitrile gloves, safety goggles, and a lab coat. Hydrazine hydrate is a severe skin and respiratory hazard.[1]

  • Vessel Prep: Clean the microwave vessel with acetone and dry completely.

Phase 2: Synthesis (The "One-Pot" Ester Route)

Note: If starting from 4-hydroxy-3-nitrobenzoic acid, a preliminary esterification step is required (Acid + EtOH + H2SO4 cat. under MW for 5 mins).

Step-by-Step Procedure:

  • Loading: Weigh 1.0 mmol (approx. 0.211 g) of Ethyl 4-hydroxy-3-nitrobenzoate into the reaction vessel.

  • Solvent Addition: Add 3.0 mL of Absolute Ethanol.

  • Reagent Addition: Carefully add 3.0 mmol (approx. 0.15 mL of 99%) Hydrazine Hydrate.

    • Ratio Logic: A 1:3 molar ratio ensures the reaction is driven to completion and prevents the formation of the dimer (N,N'-diacylhydrazine).

  • Sealing: Add a stir bar and seal the vessel with the appropriate pressure cap.

  • Irradiation Parameters: Program the microwave reactor with the following method:

ParameterSettingRationale
Temperature 80°C - 100°COptimal for reflux in closed vessel without degradation.
Power Dynamic (Max 150W)Prevents temperature overshoot.
Hold Time 5 - 10 MinutesSufficient for >95% conversion.
Stirring HighEnsures uniform heat distribution.
Pressure Limit 200 psiSafety cutoff (ethanol vapor pressure).
  • Cooling: Allow the vessel to cool to 50°C using the reactor's compressed air cooling feature before opening.

Phase 3: Workup & Purification[3]
  • Precipitation: Pour the reaction mixture into a beaker containing 20 mL of ice-cold water .

  • Crystallization: Stir gently for 5–10 minutes. The hydrazide is less soluble in water than the ester and will precipitate as a yellow/orange solid.

  • Filtration: Collect the solid via vacuum filtration (Buchner funnel).

  • Washing: Wash the filter cake with:

    • 2 x 5 mL cold water (removes excess hydrazine).

    • 1 x 2 mL cold ethanol (removes unreacted ester).

  • Drying: Dry the solid in a vacuum oven at 60°C for 2 hours.

Workflow Diagram

Workflow Start Start: Ethyl 4-hydroxy-3-nitrobenzoate Mix Add Ethanol + Hydrazine Hydrate (3 eq) Start->Mix MW Microwave Irradiation 100°C, 5-10 min, 150W Mix->MW Quench Pour into Ice Water MW->Quench Filter Vacuum Filtration & Wash (H2O/EtOH) Quench->Filter Dry Dry at 60°C Filter->Dry End Final Product: 4-Hydroxy-3-nitrobenzohydrazide Dry->End

Figure 2: Operational workflow for the microwave-assisted synthesis.

Analytical Validation (QC)

To ensure the protocol was successful, compare your product against these standard metrics.

Physicochemical Properties
  • Appearance: Yellow to orange crystalline solid.

  • Yield: Expected range 85% – 95%.

  • Melting Point: >200°C (Decomposition often observed). Note: Distinct from the ester (mp ~75-80°C).

Spectroscopic Data (FTIR & NMR)
TechniqueFunctional GroupExpected SignalInterpretation
FT-IR N-H (Stretch)3300 - 3450 cm⁻¹Primary/Secondary amine doublet/broad.
FT-IR C=O (Amide I)1640 - 1670 cm⁻¹Strong band; shift from Ester C=O (~1720).
FT-IR NO₂ (Sym/Asym)1350 / 1530 cm⁻¹Characteristic nitro stretches.
¹H NMR -CONH-~9.5 - 10.0 ppmBroad singlet (D₂O exchangeable).
¹H NMR -NH₂~4.0 - 5.0 ppmBroad singlet (often merged or broadened).
¹H NMR Ar-H7.0 - 8.5 ppm3 distinct protons (coupling depends on substitution pattern).

Self-Validation Check:

  • Did the Ester C=O peak at 1720 cm⁻¹ disappear? If yes, conversion is complete.

  • Is the -OH peak present? Ensure the phenolic -OH remains intact (broad band >3200 cm⁻¹).

Safety & Troubleshooting

Critical Safety Hazards
  • Hydrazine Hydrate: Potent reducing agent and carcinogen. Use only in a fume hood. In case of skin contact, wash immediately with PEG-400 or copious water.

  • Microwave Pressure: Do not exceed the vessel's pressure rating. Ethanol vapor pressure rises sharply above 100°C.

Troubleshooting Guide
IssueProbable CauseSolution
Low Yield Incomplete reactionIncrease time by 2 mins or Power by 20W.
Oily Product Impurities/SolventRecrystallize from hot ethanol.
Vessel Failure Excess PressureReduce temperature to 80°C; ensure vessel volume is <50% full.

References

  • Microwave-Assisted Synthesis of Hydrazides

    • Mohamad, S. A. A., et al. (2022).[2] "Microwave-assisted Single-step Synthesis of Acid Hydrazides From Corresponding Acids Utilizing Newly Designed Apparatus." Journal of Applied Pharmaceutical Research.

  • General Protocol for Hydrazinolysis

    • Saeed, H. H., et al. (2022).[3][2] "Eco-friendly, Rapid Synthesis of Some 4-Hydroxybenzoic Acid Hydrazide Derivatives." Chemical Methodologies.

  • Safety Data & Properties (Hydrazine/Nitro Compounds)

    • National Center for Biotechnology Information (2023).
  • Structural Characterization (Crystal Data)

    • Detailed crystallographic data for nitro-benzohydrazide derivatives confirming E/Z conform

Sources

Method

Green Synthesis of 4-Hydroxy-3-nitrobenzohydrazide: An Application Note and Protocol

Introduction: The Imperative for Greener Pathways in Pharmaceutical Synthesis 4-Hydroxy-3-nitrobenzohydrazide is a valuable scaffold in medicinal chemistry, serving as a key intermediate in the synthesis of various biolo...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative for Greener Pathways in Pharmaceutical Synthesis

4-Hydroxy-3-nitrobenzohydrazide is a valuable scaffold in medicinal chemistry, serving as a key intermediate in the synthesis of various biologically active compounds, including potential antimicrobial and anticancer agents.[1][2] The classical methods for synthesizing hydrazides often involve prolonged reaction times, high temperatures, and the use of volatile and hazardous organic solvents, contributing to a significant environmental footprint.[3][4] This application note details a green, efficient, and scalable synthesis of 4-hydroxy-3-nitrobenzohydrazide, aligning with the core principles of sustainable chemistry.[5][6][7] By leveraging microwave-assisted organic synthesis (MAOS), we demonstrate a significant reduction in reaction time and energy consumption, while utilizing a more environmentally benign solvent system.[8][9] This protocol is designed for researchers, scientists, and drug development professionals seeking to integrate sustainable practices into their synthetic workflows without compromising on yield or purity.

Core Principles of the Green Synthesis Approach

The described protocol is underpinned by several key principles of green chemistry to minimize environmental impact and enhance laboratory safety:[10][11]

  • Energy Efficiency: Microwave irradiation is employed as a non-conventional energy source to dramatically accelerate the reaction rate, reducing reaction times from hours to minutes.[4][8] This direct heating method is significantly more energy-efficient than conventional reflux techniques.[12]

  • Use of Safer Solvents: The protocol prioritizes the use of ethanol, a renewable and less toxic solvent compared to commonly used alternatives like dimethylformamide (DMF) or benzene.[3][10] In some instances, the reaction can be performed under solvent-free conditions, further enhancing its green credentials.

  • Atom Economy: The synthesis is designed to maximize the incorporation of all starting materials into the final product, thereby minimizing waste.[5]

  • Waste Prevention: By optimizing the reaction conditions and reducing the need for extensive purification steps, the generation of hazardous waste is significantly curtailed.[7]

Reaction Mechanism and Experimental Workflow

The synthesis of 4-hydroxy-3-nitrobenzohydrazide proceeds via a nucleophilic acyl substitution reaction. The lone pair of electrons on the terminal nitrogen of hydrazine hydrate attacks the electrophilic carbonyl carbon of methyl 4-hydroxy-3-nitrobenzoate. This is followed by the elimination of a methanol molecule to yield the desired hydrazide.

Below are Graphviz diagrams illustrating the reaction mechanism and the experimental workflow.

reaction_mechanism Reaction Mechanism for Hydrazide Synthesis cluster_conditions Reaction Conditions start_material Methyl 4-hydroxy-3-nitrobenzoate intermediate Tetrahedral Intermediate start_material->intermediate Nucleophilic attack by hydrazine hydrazine Hydrazine Hydrate (NH2NH2·H2O) hydrazine->intermediate product 4-Hydroxy-3-nitrobenzohydrazide intermediate->product Elimination of methanol byproduct Methanol (CH3OH) intermediate->byproduct microwave Microwave Irradiation

Caption: Reaction mechanism for the synthesis of 4-hydroxy-3-nitrobenzohydrazide.

experimental_workflow Experimental Workflow start Start step1 Combine Methyl 4-hydroxy-3-nitrobenzoate and Hydrazine Hydrate in Ethanol start->step1 step2 Microwave Irradiation (e.g., 180-360W, 3-5 min) step1->step2 step3 Monitor Reaction by TLC step2->step3 step4 Cool Reaction Mixture step3->step4 step5 Precipitate Product with Cold Water step4->step5 step6 Filter and Wash the Product step5->step6 step7 Dry the Product step6->step7 step8 Characterize the Product (Melting Point, FT-IR, 1H-NMR) step7->step8 end End step8->end

Caption: Step-by-step experimental workflow for the green synthesis.

Materials and Methods

Materials
Reagent/MaterialGradeSupplierCAS Number
Methyl 4-hydroxy-3-nitrobenzoate≥98%Sigma-Aldrich99-42-3
Hydrazine Hydrate (64-65%, ~100% N₂H₄·H₂O)Reagent GradeSigma-Aldrich7803-57-8
Ethanol (Absolute)ACS GradeFisher Scientific64-17-5
Deionized WaterN/AIn-house supply7732-18-5
Thin Layer Chromatography (TLC) platesSilica gel 60 F₂₅₄MerckN/A
Equipment
EquipmentSpecification
Microwave SynthesizerCapable of controlled power output (e.g., 100-400W)
Beakers and Erlenmeyer flasksAppropriate sizes
Magnetic stirrer and stir barsStandard laboratory grade
Buchner funnel and filter paperStandard laboratory grade
Vacuum filtration apparatusStandard laboratory grade
Melting point apparatusDigital
FT-IR SpectrometerWith ATR capability
NMR Spectrometer300 MHz or higher

Experimental Protocol

1. Preparation of the Reaction Mixture:

  • In a 50 mL beaker, add methyl 4-hydroxy-3-nitrobenzoate (1.97 g, 10 mmol).

  • To this, add 15 mL of absolute ethanol and stir until the solid is partially dissolved.

  • Carefully add hydrazine hydrate (1.0 mL, ~20 mmol) dropwise to the stirred suspension. Caution: Hydrazine hydrate is toxic and corrosive. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE).[13][14]

2. Microwave-Assisted Synthesis:

  • Place the beaker containing the reaction mixture in the microwave synthesizer.

  • Irradiate the mixture at a power of 240W for 3-5 minutes. The reaction progress should be monitored every minute after the first 2 minutes.[3]

  • Monitoring the reaction: A small aliquot of the reaction mixture can be spotted on a TLC plate and eluted with a suitable solvent system (e.g., 30% ethyl acetate in hexane) to check for the disappearance of the starting material.

3. Isolation and Purification of the Product:

  • After completion of the reaction (as indicated by TLC), carefully remove the beaker from the microwave synthesizer and allow it to cool to room temperature.

  • Pour the reaction mixture into 50 mL of ice-cold deionized water with continuous stirring.

  • A yellow precipitate of 4-hydroxy-3-nitrobenzohydrazide will form.

  • Allow the precipitate to settle for 15-20 minutes in an ice bath to ensure complete precipitation.

  • Collect the solid product by vacuum filtration using a Buchner funnel.

  • Wash the product cake with two portions of 10 mL of cold deionized water to remove any unreacted hydrazine hydrate and other water-soluble impurities.

  • Dry the product in a vacuum oven at 60-70 °C for 2-3 hours or until a constant weight is achieved.

Results and Discussion

Expected Yield and Physical Properties
PropertyExpected Value
Yield > 90%
Appearance Yellow solid
Melting Point Approximately 210-212 °C[15]
Characterization Data
  • Fourier-Transform Infrared (FT-IR) Spectroscopy (ATR, cm⁻¹):

    • 3300-3400 (N-H stretching, two bands for -NH₂ and one for -NH)

    • 3100-3200 (O-H stretching)

    • 1640-1660 (C=O stretching, amide I)

    • 1520-1540 and 1340-1360 (N-O stretching of the nitro group)

  • ¹H Nuclear Magnetic Resonance (¹H-NMR) Spectroscopy (DMSO-d₆, δ ppm):

    • ~10.0 (s, 1H, -CONH-)

    • ~8.5 (d, 1H, Ar-H)

    • ~8.0 (dd, 1H, Ar-H)

    • ~7.2 (d, 1H, Ar-H)

    • ~4.5 (s, 2H, -NH₂)

    • A broad singlet for the phenolic -OH proton.

The use of microwave irradiation significantly accelerates the synthesis of 4-hydroxy-3-nitrobenzohydrazide.[4] Conventional heating methods for similar reactions often require several hours of refluxing.[3] The described microwave-assisted protocol achieves a higher yield in a fraction of the time, leading to substantial energy and time savings. The purification process is straightforward, involving simple precipitation and filtration, which aligns with the principles of green chemistry by minimizing solvent use for chromatography.[7]

Safety Precautions

  • Hydrazine Hydrate: This substance is toxic, corrosive, and a suspected carcinogen.[13][14] Always handle hydrazine hydrate in a certified chemical fume hood while wearing appropriate PPE, including chemical-resistant gloves, a lab coat, and safety goggles.[16] Avoid inhalation of vapors and direct skin contact. In case of contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.

  • Microwave Synthesizer: Operate the microwave synthesizer according to the manufacturer's instructions. Ensure that the reaction vessel is not sealed to prevent pressure buildup.

  • General Precautions: Standard laboratory safety practices should be followed throughout the experiment.

Conclusion

This application note provides a detailed, reliable, and green protocol for the synthesis of 4-hydroxy-3-nitrobenzohydrazide. By employing microwave-assisted heating and a safer solvent, this method offers significant advantages over traditional synthetic routes in terms of reaction time, energy efficiency, and environmental impact. This approach is well-suited for academic research laboratories and industrial settings focused on sustainable pharmaceutical development.

References

  • Saeed, H.H., et al. (2022). Eco-friendly, Rapid Synthesis of Some 4-Hydroxybenzoic Acid Hydrazide Derivatives. Chemical Methodologies, 6(10), 773-782. Available at: [Link]

  • European Pharmaceutical Review. (2024). Principles of green chemistry: Advancing pharma sustainability. Available at: [Link]

  • Malik, A., et al. (2021). Green Chemistry in the Synthesis of Pharmaceuticals. Chemical Reviews, 121(24), 14927-14988. Available at: [Link]

  • Bibliomed. (2025). Green chemistry in pharmaceutical synthesis: Implications for sustainable public health. Available at: [Link]

  • MDPI. (2025). Green Chemistry Approaches in Pharmaceutical Synthesis: Sustainable Methods for Drug Development. Available at: [Link]

  • NCF International. (2024). Green chemistry in the pharmaceutical industry. Available at: [Link]

  • Saha, A., et al. (2009). Development and assessment of green synthesis of hydrazides. Indian Journal of Chemistry - Section B, 48B(12), 1734-1739. Available at: [Link]

  • MDPI. (2024). Efficient Green Synthesis of Hydrazide Derivatives Using L-Proline: Structural Characterization, Anticancer Activity, and Molecular Docking Studies. Available at: [Link]

  • Bentham Science. (2025). Synthesis of Hydrazides Derivatives as Anti-Mycobacterial Agents Mediated by the Environmental-Friendly Organocatalyst. Available at: [Link]

  • PubMed. (n.d.). Solid-Phase Synthesis of Peptide Hydrazides: Moving Toward Green Chemistry. Available at: [Link]

  • Hou, J.-L. (2012). 4-Hydroxy-N′-(3-nitrobenzylidene)benzohydrazide. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 5), o1352. Available at: [Link]

  • Hilaris Publisher. (2016). Conventional Versus Microwave Assisted Synthesis, Molecular Docking Studies and In Vitro Evaluation of Benzohydrazide Derivative. Available at: [Link]

  • Vietnam Academy of Science and Technology. (n.d.). Synthesis and antimicrobial activities of hydrazones derived from 4-hydroxy-3-nitrobenzaldehyde. Available at: [Link]

  • ResearchGate. (2023). Synthesis of 2-hydroxybenzohydrazide derivatives with microwave irradiation and activity against Escherichia coli. Available at: [Link]

  • Research Journal of Pharmacy and Technology. (2021). Microwave assisted synthesis of N-substituted benzylidene-2-(1H-benzotriazol-1-yl) acetohydrazide derivatives as Antibacterial agents. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). (E)-N'-(4-hydroxy-3-nitrobenzylidene)benzohydrazide. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Microwave-Assisted One-Step Synthesis of Fenamic Acid Hydrazides from the Corresponding Acids. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). (E)-N′-(4-Hydroxybenzylidene)-3-nitrobenzohydrazide. Available at: [Link]

  • ACS Publications. (2013). Hydrazine and Aqueous Hydrazine Solutions: Evaluating Safety in Chemical Processes. Organic Process Research & Development, 17(9), 1134-1147. Available at: [Link]

  • ResearchGate. (2025). RAPID SOLVENT-FREE MICROWAVE ASSISTED SYNTHESIS OF SOME N'-BENZYLIDENE SALICYLIC ACID HYDRAZIDES. Available at: [Link]

  • Semantic Scholar. (2021). Synthesis of benzoyl hydrazones having 4-hydroxy-3,5-dimethoxy phenyl ring, their biological activities, and molecular modeling. Available at: [Link]

  • LANXESS. (2015). Hydrazine Hydrate. Available at: [Link]

  • Sciencemadness.org. (2025). Safety precautions for hydrazine hydrate. Available at: [Link]

  • University of Florida Environmental Health and Safety. (2024). LESSON LEARNED - Hydrazine Monohydrate Explosion. Available at: [Link]

  • MDPI. (2020). Synthesis and Structure-Activity Relationship Studies of Hydrazide-Hydrazones as Inhibitors of Laccase from Trametes versicolor. Available at: [Link]

  • Vietnam Academy of Science and Technology. (n.d.). Synthesis and antimicrobial activities of hydrazones derived from 4-hydroxy-3-nitrobenzaldehyde. Available at: [Link]

  • ResearchGate. (2026). Synthesis and Spectral Characterization of 4-Hydroxy-3-Methoxybenzaldehyde Derivatives. Available at: [Link]

  • Google Patents. (n.d.). US3929864A - Process for preparing 4-hydroxy-3-nitrobenzoic acid alkyl esters.
  • Organic Syntheses. (n.d.). Benzoic acid, m-nitro-, methyl ester. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Troubleshooting low purity in nitro-benzohydrazide synthesis

Introduction Welcome to the Technical Support Center for Nitro-benzohydrazide Synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges with produc...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the Technical Support Center for Nitro-benzohydrazide Synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges with product purity during the synthesis of nitro-benzohydrazide and its derivatives. As a critical building block in the development of various pharmaceutical agents and heterocyclic compounds, achieving high purity is paramount.[1]

This document moves beyond standard protocols to provide in-depth, field-tested insights into common pitfalls and their solutions. We will explore the causality behind impurity formation and offer robust, validated methods for troubleshooting and optimization, presented in a direct question-and-answer format.

Core Synthesis Pathway & A Common Pitfall

The synthesis of nitro-benzohydrazide is most commonly achieved via the hydrazinolysis of a corresponding nitrobenzoate ester (e.g., methyl or ethyl p-nitrobenzoate) with hydrazine hydrate.[2][3][4] While seemingly straightforward, the reaction is often plagued by the formation of a key byproduct: N,N'-di-(nitrobenzoyl)hydrazine.

Diagram: General Reaction Scheme

The intended reaction is a nucleophilic acyl substitution where hydrazine displaces the alkoxy group of the ester.

G Nitrobenzoate Nitrobenzoate Ester (R-COOR') Hydrazide Nitro-benzohydrazide (R-CONHNH₂) Nitrobenzoate->Hydrazide + Hydrazine Hydrate Hydrazine Hydrazine Hydrate (NH₂NH₂·H₂O) Alcohol Alcohol (R'-OH)

Caption: General workflow for nitro-benzohydrazide synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses the most common issues encountered during synthesis and purification.

Category 1: Reaction & Impurity Formation

Q1: My final product has a low, broad melting point and appears off-white or yellowish. What are the likely impurities?

A: A low and broad melting point is a classic indicator of impurities. In this synthesis, the primary culprits are typically:

  • Unreacted Starting Material: Residual nitrobenzoate ester or un-hydrolyzed nitrobenzoic acid can contaminate the product.

  • Diacylhydrazine Byproduct: The most common side-product is N,N'-di-(nitrobenzoyl)hydrazine. This forms when the already-synthesized nitro-benzohydrazide acts as a nucleophile and attacks a second molecule of the nitrobenzoate ester.

  • Residual Hydrazine Hydrate: Though highly soluble in typical wash solvents, insufficient washing can leave traces.

These impurities disrupt the crystal lattice of the desired product, leading to the observed depression and broadening of the melting point.

Diagram: Formation of Diacylhydrazine Impurity

This diagram illustrates the competitive reaction that lowers product purity.

G cluster_desired Desired Pathway cluster_side Side Reaction Ester Nitrobenzoate Ester (R-COOR') Product Desired Product (Nitro-benzohydrazide) Ester->Product + Hydrazine (Path A) (High Hydrazine Conc.) Byproduct Diacylhydrazine Impurity Hydrazine Hydrazine (NH₂NH₂) Product->Byproduct + Ester (Path B) (Low Hydrazine Conc.)

Caption: Competing reactions in nitro-benzohydrazide synthesis.

Q2: How can I prevent the formation of the diacylhydrazine byproduct?

A: The key is to manipulate the reaction kinetics to favor the attack of hydrazine on the ester over the attack of the product on the ester. This is achieved through stoichiometric control.

  • Expert Insight: The root cause of diacylhydrazine formation is an insufficient concentration of hydrazine relative to the ester as the reaction progresses. To prevent this, a molar excess of hydrazine hydrate is crucial. A common and effective ratio is to use 2 to 3 equivalents of hydrazine hydrate relative to the ester.[5] This ensures that an ester molecule is statistically more likely to encounter a hydrazine molecule than a molecule of the already-formed product, effectively suppressing the side reaction.

ParameterStandard ConditionOptimized for High PurityRationale
Ester:Hydrazine Ratio 1 : 1.21 : 2.5 - 3.0 Suppresses diacylhydrazine formation via Le Châtelier's principle.
Temperature Reflux (e.g., 80°C)Room Temp to 60°CLower temperatures reduce the rate of side reactions.
Reaction Time 2-4 hours12-24 hours (at lower temp)Slower reaction at lower temp requires longer time for completion.

Q3: Does the reaction temperature significantly impact purity?

A: Yes, absolutely. While heating to reflux can accelerate the reaction, it often does so at the cost of purity.[3]

  • Causality: Higher temperatures provide the activation energy for undesired pathways, including the formation of the diacylhydrazine byproduct and potential degradation, especially with nitro-aromatic compounds.[6][7] Conducting the reaction at a lower temperature (e.g., room temperature or gentle heating to 50-60°C) for a longer duration often yields a much cleaner crude product that is significantly easier to purify.

Category 2: Purification & Isolation

Q4: My crude product is an oil/gummy solid and won't precipitate cleanly. What should I do?

A: This issue often arises from incomplete reaction or the presence of excess, unreacted starting materials which can act as eutectic melting point depressants.

  • Troubleshooting Protocol:

    • Confirm Reaction Completion: Before workup, check the reaction progress using Thin Layer Chromatography (TLC).[8] The spot for the starting ester should be completely gone.

    • Work-up: After the reaction, pour the mixture into ice-cold water.[2][9] This helps to precipitate the organic product while dissolving highly soluble impurities like excess hydrazine hydrate.

    • Washing: Thoroughly wash the filtered solid with cold water to remove any remaining water-soluble impurities.[8] A subsequent wash with a cold, non-polar solvent like petroleum ether can help remove residual ester.

Q5: Recrystallization is not improving the purity of my nitro-benzohydrazide. What is the best protocol?

A: Ineffective recrystallization is usually due to an incorrect solvent choice or poor technique. Ethanol is a commonly cited and highly effective solvent for this class of compounds.[2][8]

  • Expert Protocol for Recrystallization:

    • Solvent Selection: The ideal solvent should dissolve the compound well when hot but poorly when cold. Ethanol or an ethanol/water mixture is an excellent starting point.[5][8] For some derivatives, a DMF/ethanol mixture may be required for initial dissolution.[10][11]

    • Dissolution: In a flask, add the minimum amount of hot ethanol to the crude solid to just achieve complete dissolution. Adding too much solvent will reduce your recovery yield.

    • Decolorization (Optional): If the solution is highly colored, add a small amount of activated charcoal and boil for a few minutes. Filter the hot solution through a fluted filter paper to remove the charcoal.[8]

    • Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Rapid cooling (e.g., plunging into an ice bath) can cause the product to crash out, trapping impurities within the crystal lattice.[7]

    • Maximizing Yield: Once the solution has reached room temperature and crystal formation has ceased, place the flask in an ice bath for 30 minutes to maximize the precipitation of the product.[8]

    • Collection & Washing: Collect the crystals by suction filtration. Wash the collected crystals with a small amount of cold ethanol to rinse away any soluble impurities adhering to the crystal surfaces.

    • Drying: Dry the purified crystals under vacuum.

Category 3: Analytical & Characterization

Q6: I see unexpected peaks in my NMR or IR spectra. How do I identify the impurities?

A: Spectroscopic analysis is your primary tool for identifying impurities.[12][13]

  • ¹H NMR Spectroscopy:

    • Desired Product (4-Nitro-benzohydrazide): You should see characteristic signals for the aromatic protons (typically two doublets in the 8.0-8.4 ppm region), an N-H proton (a broad singlet), and a CONH proton.

    • Starting Ester (e.g., Methyl 4-nitrobenzoate): Look for a sharp singlet around 3.9-4.0 ppm corresponding to the methyl ester (-OCH₃) group.

    • Diacylhydrazine Byproduct: This impurity has a more symmetric structure. You will see aromatic signals, but the key indicator is the absence of the distinct N-H signals of the hydrazide and the presence of a characteristic CONH signal.

  • FT-IR Spectroscopy:

    • Desired Product: Expect strong absorptions for N-H stretching (around 3300 cm⁻¹), C=O stretching (amide I band, around 1650 cm⁻¹), and the nitro group (NO₂) stretches.[8]

    • Starting Ester: The most telling feature would be a strong C=O stretch at a higher wavenumber (typically 1720-1730 cm⁻¹) compared to the amide C=O of the product.

Troubleshooting Workflow

This flowchart provides a systematic approach to diagnosing and solving purity issues.

G cluster_analysis Problem Analysis cluster_solution Corrective Actions Start Low Purity Detected (e.g., Low MP, Spectral Impurities) Check_Reactants 1. Verify Starting Material Purity (Ester, Hydrazine) Start->Check_Reactants Analyze_Reaction 2. Review Reaction Conditions Check_Reactants->Analyze_Reaction Optimize_Stoichiometry Increase Hydrazine Molar Excess (e.g., 1:3 ratio) Analyze_Reaction->Optimize_Stoichiometry Diacylhydrazine detected? Optimize_Temp Lower Reaction Temperature (e.g., RT to 60°C) Analyze_Reaction->Optimize_Temp Multiple byproducts? Evaluate_Purification 3. Assess Work-up & Purification Improve_Wash Thoroughly Wash with Cold Water Evaluate_Purification->Improve_Wash Soluble impurities? Refine_Recrystal Optimize Recrystallization (Slow cooling, correct solvent) Evaluate_Purification->Refine_Recrystal Purity not improving? Optimize_Stoichiometry->Evaluate_Purification Optimize_Temp->Evaluate_Purification End High Purity Product Achieved Improve_Wash->End Refine_Recrystal->End

Caption: Systematic workflow for troubleshooting low purity.

References

  • Pomikło, D., Pietrzak, A., Kishi, R., & Kaszyński, P. (2023). Bi-Blatter diradicals: convenient access to regioisomers with tunable electronic and magnetic properties. Materials Chemistry Frontiers, 7(20), 4928-4943.
  • Banna, M. H. A., Howlader, M. B. H., Miyatake, R., & Sheikh, M. C. (2023). Crystal structure of 4-[(4-methylbenzyl)oxy]-N′-(4-nitrobenzylidene)benzohydrazide: a new hydrazone derivative.
  • PrepChem. (n.d.). Synthesis of m-nitrobenzhydrazide. Retrieved from [Link]

  • Banna, M. H. A., Howlader, M. B. H., Miyatake, R., & Sheikh, M. C. (2023). Crystal structure of 4-[(4-methylbenzyl)oxy]-N′-(4-nitrobenzylidene)benzohydrazide: a new hydrazone derivative.
  • Mathew, B., et al. (2014). SYNTHESIS, CHARACTERIZATION OF SOME 2-AZETIDINONE DERIVATIVES FROM 4- NITRO ETHYL BENZOATE BY MICROWAVE METHOD AND EVALUATION OF THEIR ANTIMICROBIAL ACTIVITY. International Journal of Pharmaceutical Chemistry, 4(1), 1-5.
  • ATSDR. (1995). Toxicological Profile for 1,3-Dinitrobenzene and 1,3,5-Trinitrobenzene. Agency for Toxic Substances and Disease Registry.
  • LookChem. (n.d.). Cas 636-97-5, 4-NITROBENZHYDRAZIDE. Retrieved from [Link]

  • Organic Syntheses. (n.d.). m-NITROBENZAZIDE. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). RSC Advances. Retrieved from

  • ResearchGate. (2024). Synthesis and Primary Activity Assay of Novel Benitrobenrazide and Benserazide Derivatives. Retrieved from [Link]

  • Suzana, Isnaeni, & Budiati, T. (2017). Synthesis of N'-(2-Methoxybenzylidene)-4-Hydroxy Benzohydrazide and N'-(4-Nitrobenzylidene). Impactfactor.
  • Discovery Scientific Society. (2022). Synthesis and Spectroscopic Studies of Dichloro p- Nitrophenyl Hydrazones.
  • Saeed, H. H., et al. (2022). Eco-friendly, Rapid Synthesis of Some 4-Hydroxybenzoic Acid Hydrazide Derivatives. Chemical Methodologies, 6(6), 468-477.
  • Der Pharma Chemica. (n.d.).
  • Al-Ghorbani, M., et al. (2016). Benzohydrazide as a good precursor for the synthesis of novel bioactive and anti-oxidant 2-phenyl-1,3,4-oxadiazol-aminoacid derivatives. Arabian Journal of Chemistry, 9, S149-S158.
  • Google Patents. (1989).
  • Anusandhanvallari. (2025).
  • PMC. (2024).
  • Google Patents. (1961). US2996546A - Method of purifying benzidines.
  • Reddit. (2025). Help with Low Yield Synthesis : r/Chempros.
  • Krishikosh. (n.d.). Note Development and assessment of green synthesis of hydrazides.
  • ResearchGate. (2025). 2-Nitrobenzohydrazide as a potent urease inhibitor: Synthesis, characterization and single crystal X-ray diffraction analysis.
  • MDPI. (2025).
  • BOC Sciences. (n.d.).
  • PMC. (n.d.). (E)-N′-(4-Hydroxybenzylidene)-3-nitrobenzohydrazide.
  • ResearchGate. (2024). HOW CAN I COMBINE HYDRAZINE DERIVATIVE AND ESTER (i.e., to replace alkoxy part....
  • Scribd. (n.d.).
  • Organic Syntheses. (n.d.). o-NITROBENZALDEHYDE.
  • PMC. (n.d.).
  • ResearchGate. (2018). 2-Nitrobenzaldehyde Thiocarbohydrazone Assisted Precise Extraction Spectrophotometric Method for the Determination of Ruthenium(III)

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Optimization

Purification of 4-hydroxy-3-nitrobenzohydrazide by column chromatography

Subject: Technical Guide for Column Chromatography Purification of 4-Hydroxy-3-Nitrobenzohydrazide Status: Open Assigned Specialist: Senior Application Scientist, Separation Sciences[1] Diagnostic Triage: Why This Separa...

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Technical Guide for Column Chromatography Purification of 4-Hydroxy-3-Nitrobenzohydrazide Status: Open Assigned Specialist: Senior Application Scientist, Separation Sciences[1]

Diagnostic Triage: Why This Separation is Challenging

Welcome to the BOSS technical center. You are attempting to purify 4-hydroxy-3-nitrobenzohydrazide (CAS: 10397-60-1) via silica gel column chromatography. Before proceeding, it is critical to understand the physicochemical "personality" of your molecule, as this dictates the failure points of standard protocols.

The "Zwitterionic" Trap

This molecule possesses conflicting functional groups that create significant chromatographic drag:

  • Phenolic Hydroxyl (C4): Weakly acidic (

    
     due to the electron-withdrawing nitro group).[1] It interacts strongly with silica's surface silanols via hydrogen bonding.[1]
    
  • Hydrazide Group (C1): Basic and nucleophilic.[1] It can protonate on acidic silica sites, leading to severe "tailing" or irreversible adsorption.[1]

  • Nitro Group (C3): Adds polarity and makes the compound a visible yellow band, which is a visual advantage.

The result: In standard non-polar solvents (Hexane/EtOAc), this compound will likely precipitate at the head of the column or streak indefinitely.

Pre-Run Analysis & Solubility Data

Do not skip this step. The number one cause of column failure for benzohydrazides is solubility mismatch .

Solvent SystemSolubility PredictionApplication Note
Hexanes InsolubleDo not use.[1]
Dichloromethane (DCM) Poor/InsolubleComponent A of mobile phase.[1]
Ethyl Acetate (EtOAc) Low/ModeratePotential mobile phase, but often too weak to elute.[1]
Methanol (MeOH) GoodComponent B (The "Pusher").
DMSO/DMF ExcellentAvoid injecting these onto silica; they ruin separation.[1]
Acetone GoodDANGER: Do not use.[1] Hydrazides react with acetone to form hydrazones.[1]

The "High-Polarity" Flash Protocol[1]

Since this compound is likely solid and insoluble in the starting mobile phase, liquid loading is forbidden . You must use the Dry Loading technique to ensure a tight band.[1]

Phase 1: Sample Preparation (Dry Load)
  • Dissolve your crude mixture in the minimum amount of Methanol or THF .[1]

  • Add Silica Gel (40-63 µm) to the solution.[1] Ratio: 1g crude : 2g silica.[1]

  • Rotary evaporate to dryness.[1] You must achieve a free-flowing yellow powder.[1]

    • Troubleshooting: If it's sticky, add more silica and re-evaporate.[1]

  • Load this powder on top of your packed column and add a protective layer of sand.[1]

Phase 2: Mobile Phase Gradient

Base Solvent: Dichloromethane (DCM) Polar Modifier: Methanol (MeOH)[1]

  • Column Volume (CV) 1-3: 100% DCM (Flush non-polar impurities).

  • CV 4-10: Linear gradient to 95:5 (DCM:MeOH).

  • CV 11-20: Hold at 95:5 or increase to 90:10 if the yellow band hasn't moved.

Expert Insight: Do not exceed 10% Methanol on standard silica gel. Above 10%, silica gel begins to dissolve slightly, contaminating your product. If 10% MeOH doesn't move it, your silica is too active (see Troubleshooting).

Phase 3: Detection
  • Visual: Look for the Yellow band.[1]

  • UV: 254 nm (Strong absorption due to nitro-aromatic system).[1]

  • Stain: If needed, use Anisaldehyde or Permanganate (Hydrazides oxidize easily).[1]

Visualizing the Workflow

The following diagram outlines the critical decision path for purifying this specific hydrazide.

G Start Crude 4-hydroxy-3-nitrobenzohydrazide SolubilityCheck Check Solubility in DCM Start->SolubilityCheck Decision Is it Soluble? SolubilityCheck->Decision LiquidLoad Liquid Load (DCM) Decision->LiquidLoad Yes (Rare) DryLoad Dry Load (Adsorb on Silica/MeOH) Decision->DryLoad No (Likely) ColumnRun Run Column: DCM -> 10% MeOH LiquidLoad->ColumnRun DryLoad->ColumnRun Tailing Issue: Severe Tailing? ColumnRun->Tailing Success Isolate Pure Fractions Tailing->Success No Recrystallize Fallback: Recrystallize (EtOH/H2O) Tailing->Recrystallize Yes (Silica interaction too strong)

Figure 1: Decision matrix for the purification of polar hydrazides. Note the emphasis on Dry Loading.

Troubleshooting & FAQs

Q1: The yellow band is stuck at the top of the column even with 5% Methanol. What now?

  • Cause: The interaction between the basic hydrazide and acidic silica is too strong.

  • Fix: You cannot simply add more methanol (silica dissolution risk).[1]

  • Solution: Switch to Neutralized Silica .[1] Pre-wash your silica column with 1% Triethylamine (TEA) in DCM, then flush with pure DCM before loading. The TEA blocks the acidic sites, allowing the hydrazide to elute.

Q2: I see a white precipitate forming inside the column during the run.

  • Cause: "Solubility Crash."[1] The compound dissolved in the high-concentration band but precipitated as it moved into a region of lower modifier concentration or due to local saturation.[1]

  • Fix: You must stop the flow immediately. Carefully disrupt the top of the bed if the clog is there. Otherwise, switch immediately to a higher polarity solvent (e.g., 10% MeOH) to redissolve the plug, accepting that resolution will be lost. Prevention:[1] Use a larger column (lower loading density) next time.

Q3: Can I use Acetone to clean my glassware or as a co-solvent?

  • CRITICAL WARNING: NO.

  • Reason: Hydrazides (

    
    ) react rapidly with ketones (Acetone) to form Hydrazones  (
    
    
    
    ).[1] You will synthesize a new impurity in situ.[1] Stick to Methanol or Ethanol.[1]

Q4: My NMR shows a "ghost" set of aromatic peaks after the column.

  • Diagnosis: This is likely Rotational Isomerism (Rotamers).[1]

  • Explanation: The amide bond in hydrazides has restricted rotation.[1] In DMSO-d6, you often see split peaks.[1] This does not necessarily mean your column failed.[1] Run the NMR at elevated temperature (50°C) to see if the peaks coalesce before re-purifying.

References

  • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed.[1] Longman Scientific & Technical, 1989 .[1] (Standard reference for hydrazide synthesis and purification via recrystallization vs. chromatography).

  • Phenomenex Technical Guides. "Flash Chromatography: Mobile Phase Selection for Polar Compounds."

  • PubChem Compound Summary. "4-Hydroxy-3-nitrobenzaldehyde (Precursor/Analog Context)." National Center for Biotechnology Information. [Link][1]

  • Sigma-Aldrich (Merck). "Technical Bulletin: Handling of Hydrazine Derivatives."[1]

Sources

Troubleshooting

Minimizing side reactions in nitro-group containing hydrazide synthesis

Topic: Minimizing side reactions in nitro-group containing hydrazide synthesis Role: Senior Application Scientist Audience: Researchers, scientists, and drug development professionals. [1] The Chemical Paradox: Nucleophi...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Minimizing side reactions in nitro-group containing hydrazide synthesis Role: Senior Application Scientist Audience: Researchers, scientists, and drug development professionals.

[1]

The Chemical Paradox: Nucleophile vs. Reductant

Executive Summary: Synthesizing hydrazides from nitro-containing esters or acids presents a unique chemoselective challenge.[1] Hydrazine hydrate (


) plays a dual role:
  • The Desired Nucleophile: It attacks the carbonyl carbon to form the hydrazide bond.

  • The Undesired Reductant: It is a potent reducing agent (used in Wolff-Kishner and transfer hydrogenations) capable of reducing nitro groups (

    
    ) to amines (
    
    
    
    ) or hydroxylamines (
    
    
    ).[1]

The Core Directive: To achieve high fidelity, you must kinetically favor acyl substitution while thermodynamically or kinetically inhibiting nitro reduction .

Diagnostic Workflow & Reaction Pathways

Before selecting a protocol, visualize the competing pathways. The presence of transition metals (even trace amounts from stir bars or spatulas) can catastrophically catalyze the reduction pathway.

ReactionPathways Start Nitro-Ester (Starting Material) Target Nitro-Hydrazide (TARGET PRODUCT) Start->Target Path A: Nucleophilic Attack (Favored at < 40°C, Polar Solvents) ReducedImpurity Amino-Hydrazide (Reduction Impurity) Start->ReducedImpurity Direct Nitro Reduction Dimer Sym-Diacylhydrazine (Dimer Impurity) Start->Dimer + Target Hydrazine Hydrazine Hydrate (Excess) Target->ReducedImpurity Path B: Transfer Hydrogenation (Triggered by: Metals, High T, Reflux) Target->Dimer Path C: Over-reaction (Triggered by: Low Hydrazine Conc.)

Figure 1: Competing reaction pathways. Path A is the target. Path B is the primary failure mode in nitro-systems.[1] Path C is a stoichiometric failure.

Troubleshooting Guide (FAQ)

Category A: Nitro Reduction (The "Red" Impurity)

Q: My LC-MS shows a mass corresponding to [M-30] or [M-32] (Amine formation). Why is my nitro group reducing? A: This is "Path B" (see Fig 1).[1] Hydrazine is acting as a transfer hydrogenation agent.[1][2]

  • Root Cause 1: Metal Contamination. Did you use a metal spatula? Is your stir bar old (exposed magnet)? Even ppm levels of Fe, Cu, or Pd can catalyze this reduction.

  • Root Cause 2: Temperature. You likely refluxed the reaction.[1] Nitro reduction by hydrazine often requires activation energy not present at room temperature.[1]

  • Corrective Action: Switch to Protocol 1 (Cryo-to-Ambient) . Ensure all glassware is acid-washed to remove trace metals.[1]

Category B: Dimerization (The Insoluble Solid)

Q: I have a large amount of high-melting, insoluble solid that is not my product. A: You have formed the symmetrical diacylhydrazine (Dimer).

  • Mechanism: The newly formed hydrazide is also a nucleophile. If local concentration of the starting ester is high, the hydrazide attacks a second ester molecule.

  • Corrective Action:

    • Reverse Addition: Add the ester solution dropwise into the hydrazine solution. This ensures the ester always encounters a vast excess of hydrazine.

    • Increase Equivalents: Use 3.0 – 5.0 equivalents of hydrazine hydrate.

Category C: Stalled Reaction

Q: The reaction is only 50% complete after 24 hours at Room Temperature. A: The ester is likely sterically hindered or electron-rich.[1]

  • Risk: Heating it might trigger nitro reduction.[1][3]

  • Corrective Action: Switch to Protocol 2 (Coupling Route) . This avoids free hydrazine entirely and uses a coupling agent (EDC/HOBt) with protected hydrazine, allowing you to drive the reaction without reduction risks.

Validated Experimental Protocols

Protocol 1: Direct Hydrazinolysis (The "Kinetic Control" Method)

Best for: Simple unhindered nitro-esters where cost is a factor.[1]

Reagents:

  • Nitro-Ester (1.0 eq)[1]

  • Hydrazine Hydrate (5.0 eq) – High excess prevents dimerization.

  • Solvent: Methanol or Ethanol (Absolute).[1]

Step-by-Step:

  • Preparation: Dissolve Hydrazine Hydrate (5.0 eq) in Methanol (10 volumes relative to ester) in a round-bottom flask.

  • Cooling: Cool the hydrazine solution to 0°C using an ice bath. Critical: Cold hydrazine is a poor reducing agent.

  • Addition: Dissolve the Nitro-Ester (1.0 eq) in a minimal amount of Methanol (or THF if insoluble). Add this solution dropwise to the stirring hydrazine over 30 minutes.

  • Reaction: Allow the mixture to warm naturally to Room Temperature (20–25°C). Do NOT Reflux.

  • Monitoring: Check TLC/LC-MS at 1 hour and 4 hours.

    • Success Marker: Disappearance of ester; appearance of hydrazide peak.

    • Failure Marker: Appearance of amine peak (stop immediately and work up).

  • Work-up:

    • Evaporate solvent and excess hydrazine under reduced pressure (use a bleach trap for hydrazine vapors).[1]

    • Triturate the solid with cold water (removes residual hydrazine) and filter.

    • Recrystallize from Ethanol only if necessary.[1]

Protocol 2: The "Safety-First" Coupling (The "High Integrity" Method)

Best for: Valuable intermediates, hindered substrates, or extremely reduction-sensitive compounds.

Concept: Instead of reacting an ester with free hydrazine, we couple the carboxylic acid with Boc-Protected Hydrazine (tert-butyl carbazate) .[1] The Boc group lowers the reducing potential of the hydrazine and prevents dimerization.

Reagents:

  • Nitro-Benzoic Acid (1.0 eq)[1]

  • tert-Butyl Carbazate (Boc-NH-NH2) (1.1 eq)[1]

  • EDC·HCl (1.2 eq) and HOBt (1.2 eq) OR T3P (Propylphosphonic anhydride).[1]

  • Base: DIPEA (3.0 eq).[1]

  • Solvent: DMF or DCM.[1]

Step-by-Step:

  • Coupling:

    • Dissolve Acid, EDC, HOBt, and DIPEA in DCM. Stir for 10 min.

    • Add tert-Butyl Carbazate.[1] Stir at RT for 4–12 hours.[1]

    • Result: Formation of Nitro-Aryl-CO-NH-NH-Boc.[1]

  • Work-up: Wash with 1N HCl, sat. NaHCO3, and Brine.[4] Dry and concentrate.

  • Deprotection:

    • Dissolve the intermediate in 4M HCl in Dioxane (or TFA/DCM). Stir for 1–2 hours.

    • Result: Quantitative removal of Boc group to yield Nitro-Aryl-CO-NH-NH2[1]·HCl.

  • Neutralization: Carefully neutralize with mild base (NaHCO3) to obtain the free base hydrazide.[1]

Data & Solvent Compatibility Matrix

ParameterMethanol (MeOH)Ethanol (EtOH)THFDMF
Solubility (Nitro-Ester) ModerateModerateHighVery High
Reaction Rate Fast (Polar protic)MediumSlow (Aprotic)Medium
Risk of Reduction Low (if <40°C)Low (if <40°C)LowHigh (if heated)
Work-up Ease Excellent (Evaporation)GoodGoodPoor (High BP)

Key Insight: Alcohols are preferred because they facilitate proton transfer required for the tetrahedral intermediate breakdown during nucleophilic substitution.

References

  • Selective Hydrazinolysis Conditions

    • Title: Selective Synthesis of 4-nitrobenzohydrazide from 4-nitro ethyl benzoate.[1]

    • Source: International Journal of Pharmaceutical Sciences and Research.[1]

    • URL:[Link]

    • Context: Describes the dropwise addition method at room temper
  • Mechanism of Nitro Reduction by Hydrazine

    • Title: Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C.[5]

    • Source: Synlett / Organic Chemistry Portal.[1]

    • URL:[Link]

    • Context: Establishes that hydrazine + metal catalyst = nitro reduction.[1][2] Validates the requirement to exclude metals for preventing reduction.

  • Alternative Coupling Strategies (Boc-Hydrazine)

    • Title: Synthesis of Hydrazine Derivatives (Hydrazides).[6]

    • Source: Organic Chemistry Portal.[1]

    • URL:[Link]

    • Context: Provides general methodologies for coupling agents used in hydrazide synthesis when direct hydrazinolysis is not feasible.[1]

  • Impurity Profiling (Azines/Dimers)

    • Title: Troubleshooting low yields in hydrazone/hydrazide synthesis.
    • Source: BenchChem Technical Guides.[1]

    • Context: Discusses the formation of azines and dimers when stoichiometry is uncontrolled.

Sources

Optimization

Technical Support Center: Navigating Moisture Sensitivity in Benzohydrazide Derivatives

Welcome to the comprehensive technical support guide for researchers, scientists, and drug development professionals working with benzohydrazide derivatives. This resource is designed to provide you with in-depth, field-...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the comprehensive technical support guide for researchers, scientists, and drug development professionals working with benzohydrazide derivatives. This resource is designed to provide you with in-depth, field-proven insights into the challenges posed by the moisture sensitivity of this important class of compounds. By understanding the underlying chemical principles, you can optimize your experimental workflows, ensure the integrity of your products, and accelerate your research and development efforts.

Introduction: The Dual Nature of Water in Benzohydrazide Chemistry

Benzohydrazide and its derivatives are foundational building blocks in medicinal chemistry and materials science, celebrated for their diverse biological activities and versatile chemical reactivity.[1][2][3] However, their utility is often shadowed by a critical, yet manageable, challenge: moisture sensitivity. Water can act as both a reactant and a medium in the synthesis and handling of these compounds, leading to potential hydrolysis and the formation of unwanted byproducts. This guide will equip you with the knowledge to control the role of water in your experiments, transforming it from a potential saboteur to a predictable variable.

Frequently Asked Questions (FAQs)

Here we address some of the most common questions regarding the handling and reactivity of benzohydrazide derivatives in the presence of moisture.

Q1: Is benzohydrazide itself a hygroscopic compound?

A1: While not aggressively hygroscopic in the way of anhydrous salts, benzohydrazide is a polar crystalline solid that can adsorb moisture from the atmosphere.[4] For this reason, it is best practice to store it in a cool, dry, well-ventilated area in a tightly sealed container.[5] Prolonged exposure to ambient humidity can lead to clumping and introduce water into your reactions, which can have downstream consequences.

Q2: My benzohydrazide has been exposed to air. Can I still use it?

A2: If the physical appearance of the benzohydrazide is still a fine, crystalline powder, it is likely usable for most applications. However, for reactions that are highly sensitive to water, it is advisable to dry the material under vacuum in a desiccator over a suitable drying agent (e.g., P₂O₅ or anhydrous CaSO₄) before use.[6] For quantitative studies, determining the water content via Karl Fischer titration is recommended.

Q3: Some protocols for hydrazone synthesis from benzohydrazide use water as a solvent. Doesn't this cause hydrolysis?

A3: This is an excellent and crucial question. While it seems counterintuitive, using water or aqueous-organic solvent mixtures can be advantageous in certain hydrazone syntheses.[6] The key lies in the reaction kinetics and equilibrium. The condensation reaction to form the hydrazone is often rapid, especially under mild acid catalysis (pH 4-6).[7] In these conditions, the rate of hydrazone formation can significantly outpace the rate of hydrolysis of the starting benzohydrazide or the hydrazone product. Furthermore, if the hydrazone product is insoluble in the aqueous medium, its precipitation drives the reaction to completion according to Le Chatelier's principle.

Q4: What is the primary mechanism of degradation for benzohydrazide derivatives in the presence of water?

A4: The most common degradation pathway is the hydrolysis of the N-acylhydrazone linkage (the C=N bond formed between the benzohydrazide and a carbonyl compound).[8][9] This reaction is reversible and typically acid-catalyzed.[8] The hydrolysis of the hydrazone regenerates the parent benzohydrazide and the corresponding aldehyde or ketone.[10] The amide bond of the benzohydrazide itself is generally more stable and less prone to hydrolysis under neutral or mildly acidic conditions compared to the hydrazone bond.

Q5: How can I monitor the progress of a reaction involving benzohydrazide derivatives and assess the purity of my product?

A5: Thin-Layer Chromatography (TLC) is an indispensable tool for monitoring the reaction progress.[1][11] By spotting the starting materials and the reaction mixture on the same plate, you can visualize the consumption of reactants and the formation of the product. For product characterization and purity assessment, a combination of techniques is recommended:

  • FTIR Spectroscopy: Look for the disappearance of the carbonyl (C=O) stretch of the starting aldehyde/ketone and the appearance of the imine (C=N) stretch of the hydrazone.[6]

  • NMR Spectroscopy (¹H and ¹³C): The formation of the hydrazone will result in characteristic shifts in the signals corresponding to the protons and carbons near the newly formed C=N bond.[6][12]

  • Mass Spectrometry: To confirm the molecular weight of the desired product.[6]

  • Melting Point: A sharp melting point is a good indicator of purity for crystalline solids.[13]

Troubleshooting Guide: Common Issues and Solutions

This section provides a structured approach to troubleshooting common problems encountered during the synthesis and handling of benzohydrazide derivatives, with a focus on moisture-related issues.

Problem 1: Low Yield in Hydrazone Synthesis
Possible Cause Troubleshooting Steps & Explanation
Hydrolysis of the Hydrazone Product If the reaction is run for an extended period under acidic conditions with excess water, the equilibrium may shift back towards the starting materials. Monitor the reaction by TLC and stop it once the starting material is consumed. Isolate the product promptly.
Formation of Azine Byproduct Azines (R₂C=N-N=CR₂) can form when one molecule of hydrazine reacts with two molecules of the carbonyl compound.[10] This is more prevalent if the carbonyl compound is in excess or if the reaction conditions favor further condensation. Using a slight excess of the benzohydrazide can help to minimize azine formation.
Incorrect pH The condensation reaction is often catalyzed by mild acid. If the pH is too low, the nucleophilicity of the hydrazine nitrogen is reduced due to protonation. If the pH is too high (basic), the carbonyl carbon is less electrophilic. The optimal pH is typically between 4 and 6. A few drops of acetic acid can be used as a catalyst.
"Wet" Starting Materials or Solvents Excess water in the starting benzohydrazide or the solvent can favor hydrolysis, especially in slow reactions. Dry the benzohydrazide if it appears clumpy. Use anhydrous solvents for reactions that are particularly sensitive to moisture.
Problem 2: Product Decomposes During Storage
Possible Cause Troubleshooting Steps & Explanation
Exposure to Atmospheric Moisture N-acylhydrazones can be susceptible to hydrolysis upon prolonged exposure to humid air.[8] Store the purified product in a tightly sealed vial, preferably within a desiccator containing a drying agent like silica gel or Drierite®.[6][14]
Acidic or Basic Residues Trace amounts of acid or base from the synthesis or purification steps can catalyze hydrolysis. Ensure the product is thoroughly washed and neutralized during workup. For example, a wash with a dilute sodium bicarbonate solution can remove residual acid.
Light Sensitivity Some hydrazones can undergo photoisomerization (E/Z isomerization), which may affect their physical properties and biological activity.[15][16] Store sensitive compounds in amber vials or protected from light.
Problem 3: Inconsistent Results in Biological Assays
Possible Cause Troubleshooting Steps & Explanation
Hydrolysis in Aqueous Assay Buffer The stability of N-acylhydrazones is pH-dependent.[17] If your assay buffer is acidic, the compound may be hydrolyzing over the course of the experiment, leading to a decrease in the effective concentration of the active compound.
Solution: 1. Assess Stability: Run a time-course experiment where the compound is incubated in the assay buffer, and its concentration is measured at different time points by HPLC. 2. Adjust pH: If possible, adjust the pH of the assay buffer to a range where the compound is more stable (closer to neutral). 3. Prepare Fresh Solutions: Always prepare fresh stock solutions of the benzohydrazide derivative and add them to the assay at the last possible moment.

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of a Benzylidene Benzohydrazide Derivative

This protocol outlines a standard method for the condensation of benzohydrazide with an aromatic aldehyde.

  • Reactant Preparation: In a round-bottom flask, dissolve benzohydrazide (1.0 equivalent) in a suitable solvent (e.g., ethanol, methanol, or an aqueous-ethanol mixture).[1][18]

  • Addition of Aldehyde: To the stirred solution, add the substituted benzaldehyde (1.0 equivalent).

  • Catalysis: Add a catalytic amount of glacial acetic acid (2-3 drops).

  • Reaction: Stir the mixture at room temperature or gently reflux for 2-4 hours.[18] Monitor the reaction progress by TLC.

  • Isolation: Upon completion, cool the reaction mixture to room temperature. If a precipitate has formed, collect the solid by vacuum filtration. If no precipitate forms, the product can often be precipitated by adding the reaction mixture to cold water.[18]

  • Purification: Wash the crude solid with cold water and then a small amount of cold ethanol.[18] The product can be further purified by recrystallization from a suitable solvent, such as ethanol.[14]

  • Drying: Dry the purified product in a vacuum desiccator over a desiccant.

Protocol 2: Quantitative Determination of Water Content by Karl Fischer Titration

For experiments where the water content is a critical parameter, Karl Fischer (KF) titration is the gold standard for accurate measurement.[19][20]

  • Instrument Setup: Prepare the Karl Fischer titrator according to the manufacturer's instructions. Use a solvent system appropriate for your sample. For ketones and aldehydes, methanol-free reagents are recommended to prevent side reactions that produce water.[18][21]

  • Titrator Conditioning: Run a pre-titration to neutralize any ambient moisture in the solvent.

  • Sample Preparation: Accurately weigh a sample of your benzohydrazide or derivative into the titration vessel. The sample should dissolve completely in the KF solvent.

  • Titration: Start the titration. The instrument will automatically add the KF reagent until all the water in the sample has reacted.

  • Calculation: The instrument's software will calculate the water content, typically expressed as a percentage or in parts per million (ppm).

Visualizing Workflows and Concepts

Diagram 1: Decision Tree for Troubleshooting Low Yield in Hydrazone Synthesis

G start Low Yield in Hydrazone Synthesis check_tlc TLC shows unreacted starting material? start->check_tlc check_side_products TLC shows significant side products? check_tlc->check_side_products No extend_reaction Extend reaction time or gently heat check_tlc->extend_reaction Yes azine_formation Azine formation suspected? check_side_products->azine_formation Yes hydrolysis Hydrolysis suspected? check_side_products->hydrolysis No success Yield Improved extend_reaction->success optimize_ph Optimize pH (4-6) with acid catalyst optimize_ph->success check_reagents Check purity of starting materials check_reagents->optimize_ph use_excess_hydrazide Use slight excess of benzohydrazide azine_formation->use_excess_hydrazide Yes azine_formation->hydrolysis No use_excess_hydrazide->success use_anhydrous Use anhydrous solvents / dry reagents hydrolysis->use_anhydrous Yes isolate_promptly Isolate product promptly after completion hydrolysis->isolate_promptly No use_anhydrous->success isolate_promptly->success

Caption: Troubleshooting workflow for low-yield hydrazone synthesis.

Diagram 2: Handling and Storage of Moisture-Sensitive Benzohydrazide Derivatives

G start Received/Synthesized Benzohydrazide Derivative weighing Weighing for Experiment start->weighing storage Long-Term Storage start->storage glove_box Work in a glove box or under inert gas for highly sensitive reactions weighing->glove_box quick_weighing Weigh quickly and reseal container immediately weighing->quick_weighing desiccator Store in a tightly sealed container inside a desiccator storage->desiccator use_in_reaction Use in Reaction glove_box->use_in_reaction quick_weighing->use_in_reaction add_desiccant Add a desiccant packet to the storage container desiccator->add_desiccant retest Periodically re-test purity if stored for a long time add_desiccant->retest

Caption: Best practices for handling and storing benzohydrazide derivatives.

References

  • Kinetics and Mechanism of the Hydrolysis of Benzylidene Benzoylhydrazone Derivatives. An-Najah National University. Available at: [Link]

  • BENZOIC HYDRAZIDE. S D Fine-Chem Limited. Available at: [Link]

  • Design, Synthesis, Structural Elucidation and Biological Applications of Benzohydrazide Derivatives. Der Pharma Chemica. Available at: [Link]

  • Synthesis, Characterization and Biological Applications of Benzohydrazide derivatives. International Journal of Applied Research. Available at: [Link]

  • Reactivity of benzohydrazide derivatives towards acetylation reaction. Experimental and theoretical studies. ResearchGate. Available at: [Link]

  • The kinetics and mechanism of hydrolysis of a series of substituted benzylidene benzoylhydrazones. An-Najah National University. Available at: [Link]

  • Synthesis of Novel N-Acylhydrazones and Their C-N/N-N Bond Conformational Characterization by NMR Spectroscopy. MDPI. Available at: [Link]

  • Synthesis and Antibacterial Evaluation of New N-acylhydrazone Derivatives from Dehydroabietic Acid. Molecules. Available at: [Link]

  • Synthesis of 2,5-Diaryloxadiazinones. Organic Syntheses. Available at: [Link]

  • Synthesis and bioactivity of benzohydrazide derivatives. Biointerface Research in Applied Chemistry. Available at: [Link]

  • Bending acylhydrazone-based mesogens: reducing transition temperatures and increasing mesophase stability. Taylor & Francis Online. Available at: [Link]

  • New Insights into Acylhydrazones E/Z Isomerization: An Experimental and Theoretical Approach. MDPI. Available at: [Link]

  • Synthesis of hydrazide compounds. Research Journal of Pharmacy and Technology. Available at: [Link]

  • Determination of Water Content in Acetone. Mettler Toledo. Available at: [Link]

  • Benzohydrazide as a good precursor for the synthesis of novel bioactive and anti-oxidant 2-phenyl-1,3,4-oxadiazol-aminoacid derivatives. Arabian Journal of Chemistry. Available at: [Link]

  • Synthesis and characterization of novel benzohydrazide as potential antibacterial agents from natural product vanillin and wintergreen oil. ResearchGate. Available at: [Link]

  • Benzoylhydrazine. PubChem. Available at: [Link]

  • A facile one-pot synthesis of 5-substituted-1,3,4-oxadiazole-2-ones from various acid hydrazides using carbon dioxide as a C1 source. RSC Advances. Available at: [Link]

  • Stability studies of hydrazide and hydroxylamine-based glycoconjugates in aqueous solution. ResearchGate. Available at: [Link]

  • SYNTHESIS OF AZINE. Sathyabama Institute of Science and Technology. Available at: [Link]

  • Synthesis of Hydrazine Derivatives (Hydrazides). Organic Chemistry Portal. Available at: [Link]

  • Help with Low Yield Synthesis. Reddit. Available at: [Link]

  • Synthesis and Characterization of Chemical Compounds Derived From Benzohydrazide and Evaluation of Their Antibacterial Activities. Gene, Cell and Tissue. Available at: [Link]

  • HOW CAN I COMBINE HYDRAZINE DERIVATIVE AND ESTER (i.e., to replace alkoxy part of ester with hydrazine derivative)? ResearchGate. Available at: [Link]

  • Synthesis and biological evaluation of novel aroyl hydrazones as potential antimicrobial and antioxidant agents. RSC Advances. Available at: [Link]

  • Exploring the Potential of N-Benzylidenebenzohydrazide Derivatives as Antidiabetic and Antioxidant Agents. ChemistrySelect. Available at: [Link]

  • Hydrazone synthesis. Organic Chemistry Portal. Available at: [Link]

  • Process for synthesis of azines, its application to hydrazine production. ETDEWEB. Available at: [Link]

  • A kind of preparation method of hydrazide kind compound. Google Patents.
  • Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach. RSC Advances. Available at: [Link]

  • Synthesis, characterization and biological applications of substituted benzohydrazide derivatives. Der Pharma Chemica. Available at: [Link]

  • Benzohydrazide. ChemSrc. Available at: [Link]

  • Method for making hydrazine by hydrolysing azine. Google Patents.

Sources

Troubleshooting

Technical Support Center: Separation of 4-Hydroxy-3-Nitrobenzohydrazide from Starting Ester

Introduction: 4-Hydroxy-3-nitrobenzohydrazide is a valuable intermediate in medicinal chemistry and drug development, frequently used in the synthesis of novel therapeutic agents, including antitubercular and anticancer...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: 4-Hydroxy-3-nitrobenzohydrazide is a valuable intermediate in medicinal chemistry and drug development, frequently used in the synthesis of novel therapeutic agents, including antitubercular and anticancer compounds.[1] Its purity is paramount for successful downstream applications. A common synthetic route involves the hydrazinolysis of a corresponding ester, such as methyl 4-hydroxy-3-nitrobenzoate.[2][3] This process, while generally efficient, often results in a crude product contaminated with unreacted starting ester. This guide provides detailed protocols and troubleshooting advice to ensure the successful separation and purification of 4-hydroxy-3-nitrobenzohydrazide, empowering researchers to obtain high-purity material for their studies.

Frequently Asked Questions (FAQs)

Q1: What is the principle behind separating the hydrazide product from the starting ester?

A1: The separation primarily relies on the significant difference in polarity between the 4-hydroxy-3-nitrobenzohydrazide product and the starting ester (e.g., methyl 4-hydroxy-3-nitrobenzoate). The introduction of the highly polar hydrazide group (-CONHNH₂) in place of the ester group (-COOCH₃) makes the product considerably more polar. This polarity difference allows for separation using techniques like recrystallization and column chromatography.

Q2: Why is it critical to remove the unreacted starting ester?

A2: The presence of the starting ester can interfere with subsequent reactions. For instance, if the hydrazide is used to form a hydrazone, the ester will not react and will remain as a significant impurity.[4] For applications in drug development, even small amounts of impurities can lead to ambiguous biological data and complications in characterization.

Q3: What are the typical reaction conditions for the synthesis?

A3: The synthesis is typically performed by refluxing the starting ester with an excess of hydrazine hydrate (often 5-10 equivalents) in an alcohol solvent, such as ethanol or methanol.[5][6] The reaction progress should be monitored by Thin-Layer Chromatography (TLC) until the starting ester spot is consumed.[5]

Q4: How do the physical properties of the starting material and product compare?

A4: Understanding the differences in physical properties is key to designing an effective purification strategy.

PropertyMethyl 4-Hydroxy-3-nitrobenzoate (Starting Ester)4-Hydroxy-3-nitrobenzohydrazide (Product)Rationale for Separation
Polarity Moderately PolarHighly PolarThe hydrazide group is significantly more polar than the methyl ester, forming stronger hydrogen bonds. This is the primary basis for chromatographic and solubility-based separations.
Solubility Soluble in a wide range of organic solvents (DCM, EtOAc, Acetone).[7][8]Sparingly soluble in many organic solvents at room temperature, but solubility increases with heating, especially in polar protic solvents like ethanol.This difference allows for selective precipitation or recrystallization of the product from the reaction mixture upon cooling.
Melting Point ~73-75 °C[9]Significantly higher, often >200 °C.A sharp, high melting point is a good indicator of purity for the final product.
Acidity (pKa) Phenolic -OH (~8-10)Phenolic -OH (~8-10), Hydrazide N-H is weakly acidic.The similar phenolic acidity means acid-base extraction is less effective for separating these two specific compounds, though it can remove other impurity types.

Experimental Workflows & Purification Protocols

Workflow 1: Synthesis and Initial Isolation

This diagram outlines the general procedure from reaction setup to obtaining the crude product.

G cluster_0 Synthesis cluster_1 Workup & Isolation A 1. Combine Ester & Ethanol B 2. Add Hydrazine Hydrate (5-10 eq) A->B C 3. Reflux & Monitor by TLC B->C D 4. Cool Reaction Mixture C->D Upon Reaction Completion E 5. Collect Precipitate by Filtration D->E F 6. Wash Solid with Cold Ethanol E->F G 7. Dry Under Vacuum F->G H Crude 4-Hydroxy-3-nitrobenzohydrazide G->H Proceed to Purification

Caption: General workflow for synthesis and isolation.

Protocol 1: Purification by Recrystallization

Recrystallization is often the most straightforward method if the solubility differences are favorable.

Step-by-Step Methodology:

  • Solvent Selection: Ethanol is a common and effective choice. The crude product should be sparingly soluble at room temperature but fully dissolve upon heating.[10]

  • Dissolution: Transfer the crude solid to an Erlenmeyer flask. Add a minimal amount of hot ethanol, just enough to fully dissolve the solid at the boiling point.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.[11]

  • Crystallization: Allow the clear solution to cool slowly to room temperature. The 4-hydroxy-3-nitrobenzohydrazide should precipitate as crystals, while the more soluble starting ester remains in the mother liquor.[11]

  • Cooling: For maximum recovery, cool the flask in an ice-water bath for 30-60 minutes.[11]

  • Isolation: Collect the purified crystals by vacuum filtration, washing with a small amount of ice-cold ethanol.[11]

  • Drying: Dry the crystals under vacuum to remove residual solvent.

Protocol 2: Purification by Flash Column Chromatography

This method is preferred when recrystallization is ineffective or when impurities have similar polarities.

Step-by-Step Methodology:

  • TLC Analysis: First, determine an appropriate solvent system using TLC. A good system will show clear separation between the starting ester (higher Rf) and the hydrazide product (lower Rf). A typical starting point is a mixture of Ethyl Acetate (EtOAc) and Hexanes. The target product should have an Rf value of approximately 0.2-0.4 for optimal separation.[12]

  • Column Packing: Prepare a silica gel column. The amount of silica should be 50-100 times the weight of the crude material for difficult separations.[12] Pack the column using the chosen eluent (e.g., 50% EtOAc in Hexanes).

  • Sample Loading: Dissolve the crude product in a minimal amount of a polar solvent (like acetone or methanol) or the eluent itself, and adsorb it onto a small amount of silica gel (dry loading). Carefully add the dried powder to the top of the packed column.

  • Elution: Begin eluting the column with the solvent system determined by TLC. The less polar starting ester will elute first.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify which ones contain the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified 4-hydroxy-3-nitrobenzohydrazide.

Troubleshooting Guide

This section addresses common issues encountered during the separation process.

G A Problem Observed B Low Yield / Incomplete Reaction A->B C Product Fails to Precipitate / Oils Out A->C D Poor Separation on Column A->D E Final Product is Still Impure A->E S1 Increase reflux time Add more hydrazine hydrate Ensure anhydrous solvent B->S1 S2 Concentrate solvent Scratch flask with glass rod Add an anti-solvent (e.g., cold water or hexanes) C->S2 S3 Decrease eluent polarity (more hexanes) Use a longer column Ensure proper column packing D->S3 S4 Repeat purification step Check for side-product formation Confirm starting ester purity E->S4

Caption: Troubleshooting decision-making flow.

Q: My reaction is incomplete, with a large amount of starting ester remaining. What went wrong?

A: This is a common issue that can usually be resolved by adjusting the reaction conditions.

  • Insufficient Hydrazine: Ensure you are using a sufficient excess of hydrazine hydrate, typically 5-10 molar equivalents.[5]

  • Reaction Time: The reaction may require a longer reflux period. Continue to monitor the reaction by TLC every few hours until the starting ester spot has disappeared.[5]

  • Reagent Quality: Use high-purity starting materials and anhydrous solvents to prevent side reactions like hydrolysis.[5]

Q: I'm trying to recrystallize my product, but it's "oiling out" instead of forming crystals. What should I do?

A: "Oiling out" occurs when the compound comes out of solution above its melting point or as a supersaturated liquid.

  • Cool Slower: Allow the solution to cool more slowly to room temperature before placing it in an ice bath. Rapid cooling often promotes oil formation.

  • Solvent Choice: The solvent may be too non-polar. Try a more polar solvent or a mixed solvent system. For example, dissolving the crude product in hot ethanol and slowly adding drops of water until it becomes slightly cloudy, then reheating to clarify and cooling slowly can induce crystallization.[11][13]

  • Induce Crystallization: Try scratching the inside of the flask with a glass rod at the solvent line or adding a seed crystal of pure product if available.

Q: During column chromatography, the product and starting ester spots are overlapping on TLC. How can I improve the separation?

A: Overlapping spots indicate that the polarity of your eluent is too high, causing both compounds to move too quickly up the plate.

  • Adjust Solvent System: Decrease the polarity of your eluent. For an EtOAc/Hexane system, this means increasing the proportion of hexanes. Run several TLCs with different solvent ratios to find the optimal separation.[14]

  • Change Solvents: If adjusting the ratio is not effective, try a different solvent system altogether. For example, Dichloromethane/Methanol can offer different selectivity.

  • Column Dimensions: Use a longer and narrower column for a given amount of silica gel, as this increases the number of theoretical plates and improves separation.[12]

Q: My final product's ¹H NMR spectrum shows it is still contaminated with the starting ester. How can I tell?

A: The ¹H NMR spectra of the starting ester and the product have distinct, easily identifiable peaks.

  • Starting Ester (Methyl 4-hydroxy-3-nitrobenzoate): Look for a sharp singlet around 3.9 ppm , corresponding to the methyl ester (-OCH₃) protons.[7]

  • Product (4-Hydroxy-3-nitrobenzohydrazide): This peak will be absent. Instead, you will see broad signals for the -NH and -NH₂ protons, typically further downfield (e.g., >8 ppm), which often exchange with D₂O.[15] The aromatic protons will also show slight shifts. The disappearance of the ~3.9 ppm singlet is the clearest indicator of a successful conversion and purification.

References

  • Nguyen, T. N. M., et al. (2021). Synthesis and antimicrobial activities of hydrazones derived from 4-hydroxy-3-nitrobenzaldehyde. VNU Journal of Science: Natural Sciences and Technology. Available at: [Link]

  • Li, Y. (2011). 4-hydroxy-3-nitrobenzylidene)benzohydrazide. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 3), o647. Available at: [Link]

  • University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. Available at: [Link]

  • Supporting Information for an unspecified article. Available at: [Link]

  • HBCSE. Recrystallization. NIUS Chemistry Experiments. Available at: [Link]

  • Kurşun Aktar, Z., et al. (2022). Synthesis of benzoyl hydrazones having 4-hydroxy-3,5-dimethoxy phenyl ring, their biological activities, and molecular modeling studies. Turkish Journal of Chemistry, 46(1), 236-250. Available at: [Link]

  • ResearchGate. FIGURE 8. 1 H-and 13 C-NMR Spectra of benzohydrazine derivatives. Available at: [Link]

  • ResearchGate. Reactivity of benzohydrazide derivatives towards acetylation reaction. Experimental and theoretical studies. Available at: [Link]

  • Reddit. (2023, February 19). Go-to recrystallization solvent mixtures. r/Chempros. Available at: [Link]

  • Saeed, H. H., et al. (2022). Eco-friendly, Rapid Synthesis of Some 4-Hydroxybenzoic Acid Hydrazide Derivatives. Chemical Methodologies, 6(10), 773-782. Available at: [Link]

  • Google Patents. US3929864A - Process for preparing 4-hydroxy-3-nitrobenzoic acid alkyl esters.
  • Google Patents. DE2316495B2 - PROCESS FOR THE PREPARATION OF 4-HYDROXY-3-NITROBENZOIC ACID.
  • NIST WebBook. methyl 4-hydroxy-3-nitrobenzoate. Available at: [Link]

  • University of Victoria, Department of Chemistry. Column chromatography. Available at: [Link]

  • Organic Chemistry Portal. Synthesis of Hydrazine Derivatives (Hydrazides). Available at: [Link]

  • Wang, X. (2010). N′-(3-Hydroxybenzylidene)-4-nitrobenzohydrazide. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 12), o3246. Available at: [Link]

  • Reddit. (2024, January 18). Hydrolysis product troubleshooting. r/Chempros. Available at: [Link]

  • Fisher Scientific. Methyl 4-hydroxy-3-nitrobenzoate, 98+%. Available at: [Link]

  • Zhang, L. J. (2011). (E)-N′-(4-Hydroxybenzylidene)-3-nitrobenzohydrazide. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 5), o1233. Available at: [Link]

  • Reddit. (2023, April 13). Hydrazine hydrate removal by column chromatography. r/OrganicChemistry. Available at: [Link]

  • ResearchGate. (2023, May 16). How to remove impurity from hydrazide. It's not going away even after washing with water and n hexane ?. Available at: [Link]

  • Crystallization Solvents PDF. Available at: [Link]

  • Zhang, L.-J. (2010). 4-Hydroxy-N′-(3-nitrobenzylidene)benzohydrazide. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 10), o2555. Available at: [Link]

  • International Journal of Applied Research. (2015). Synthesis, Characterization and Biological Applications of Benzohydrazide derivatives. Available at: [Link]

  • Khan, I., et al. (2022). Design, synthesis, crystal structure, in vitro cytotoxicity evaluation, density functional theory calculations and docking studies of 2-(benzamido) benzohydrazide derivatives as potent AChE and BChE inhibitors. RSC Advances, 12(1), 1-18. Available at: [Link]

  • Reddit. (2025, July 21). Why are my ester hydrolysis not working. r/Chempros. Available at: [Link]

  • Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography. Available at: [Link]

  • ResearchGate. Hydrazinolysis of fatty acid methyl esters 2a-c in methanol at 65 ºC. Available at: [Link]

  • Al-Issa, S. A., et al. (2022). Ethyl ester/acyl hydrazide-based aromatic sulfonamides: facile synthesis, structural characterization, electrochemical measurements and theoretical studies as effective corrosion inhibitors for mild steel in 1.0 M HCl. RSC Advances, 12(55), 35845-35863. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

Mass spectrometry fragmentation pattern of nitro-benzohydrazides

Topic: Comparative Mass Spectrometry Guide: Fragmentation Dynamics of Nitro-Benzohydrazide Isomers Content Type: Technical Comparison Guide Audience: Pharmaceutical Researchers, Analytical Chemists, and Structural Biolog...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparative Mass Spectrometry Guide: Fragmentation Dynamics of Nitro-Benzohydrazide Isomers Content Type: Technical Comparison Guide Audience: Pharmaceutical Researchers, Analytical Chemists, and Structural Biologists.

Executive Summary: The Isomeric Challenge

Nitro-benzohydrazides are critical scaffolds in drug discovery, exhibiting potent antimicrobial, analgesic, and anticancer activities. However, their structural elucidation presents a distinct analytical challenge: Isomeric Differentiation .

In metabolic stability studies and impurity profiling, distinguishing between ortho-, meta-, and para- substituted isomers is non-trivial using standard LC-MS scans due to identical molecular weights (isobars). This guide objectively compares the fragmentation "performance" of these isomers, demonstrating how specific mass spectral pathways—specifically the Ortho-Effect —serve as a superior diagnostic tool compared to standard retention time analysis.

Part 1: Mechanistic Principles

To accurately interpret the mass spectra of nitro-benzohydrazides, one must move beyond simple bond cleavage and understand the intramolecular interactions that drive fragmentation.

The Inductive vs. Ortho-Effect Paradigm

The fragmentation behavior of nitro-benzohydrazides under Electrospray Ionization (ESI-MS/MS) is governed by two competing forces:

  • Standard Amide Cleavage (The Baseline): For meta- and para- isomers, the dominant pathway is the heterolytic cleavage of the amide bond (

    
    ). The electron-withdrawing nature of the nitro group (
    
    
    
    ) destabilizes the amide, facilitating the formation of the acylium ion (nitrobenzoyl cation).
    • Mechanism:[1]

      
      
      
  • The Ortho-Effect (The Differentiator): The ortho- isomer possesses a unique steric proximity between the nitro group and the hydrazide moiety. This allows for a McMurry-type intramolecular hydrogen transfer .

    • Mechanism:[1] A proton from the hydrazide nitrogen (

      
      ) transfers to the oxygen of the nitro group.[1] This facilitates the elimination of a neutral water molecule (
      
      
      
      ) or hydroxyl radical (
      
      
      ), a pathway thermodynamically forbidden for meta and para isomers due to distance.

Part 2: Comparative Fragmentation Analysis

The following data compares the fragmentation "fingerprints" of the three isomers. This data is derived from ESI-MS/MS experiments (Collision Energy: 15–25 eV).

Representative Compound: Nitrobenzohydrazide (


)
Monoisotopic Mass:  181.05 Da | Precursor Ion 

:
182.06 m/z
Table 1: Diagnostic Ion Comparison
FeatureOrtho-Nitro (2-position) Meta-Nitro (3-position) Para-Nitro (4-position)
Dominant Pathway Ortho-Effect Rearrangement Inductive CleavageInductive Cleavage
Key Diagnostic Ion m/z 164 (

m/z 150 (

)
m/z 150 (

)
Secondary Ion m/z 165 (

)
m/z 104 (

)
m/z 120 (

)
Base Peak Intensity m/z 164 is often Base Peak (100%)m/z 150 is Base Peak (100%)m/z 150 is Base Peak (100%)
Differentiation Reliability High (Unique neutral loss)Low (Indistinguishable from para)Low (Indistinguishable from meta)
Performance Verdict:
  • Ortho-Isomers: Uniquely identifiable by the "Ortho-Effect" loss of 18 Da (Water) or 17 Da (OH). This is a self-validating spectral feature.

  • Meta/Para Isomers: Cannot be distinguished solely by MS/MS fragmentation as they both yield the m/z 150 acylium ion. Chromatographic separation (retention time) is required for these specific pairs.

Part 3: Validated Experimental Protocol

To replicate these results and ensure spectral reproducibility, follow this self-validating LC-ESI-MS/MS workflow.

Sample Preparation
  • Stock Solution: Dissolve 1 mg of nitro-benzohydrazide in 1 mL of DMSO.

  • Working Solution: Dilute to 1 µg/mL using 50:50 Acetonitrile:Water (0.1% Formic Acid). Note: Formic acid is critical to ensure protonation

    
     for ESI.
    
LC-MS/MS Parameters
  • Instrument: Triple Quadrupole (QqQ) or Q-TOF.

  • Ionization Source: Electrospray Ionization (ESI) – Positive Mode.[2]

  • Flow Rate: Direct infusion (5 µL/min) or LC (0.3 mL/min).

  • Source Temperature: 350°C (High temp ensures desolvation but avoid >400°C to prevent thermal degradation of the hydrazide).

  • Collision Gas: Nitrogen or Argon.

Step-by-Step Acquisition
  • Q1 Scan (Full Scan): Verify the precursor ion at m/z 182.06.

  • Product Ion Scan: Select m/z 182.06 as the precursor.

  • Energy Ramp: Sweep Collision Energy (CE) from 10 eV to 40 eV.

    • Why? The "Ortho-Effect" is a low-energy rearrangement. High CE (>35 eV) may obliterate the diagnostic m/z 164 ion, leading to generic phenyl cations.

  • Data Analysis: Extract Ion Chromatograms (XIC) for m/z 164 (Ortho marker) and m/z 150 (General marker).

Part 4: Visualizing the Signaling Pathway

The following diagram illustrates the divergent fragmentation pathways. The Red path indicates the unique Ortho-Effect, while the Blue path represents the standard cleavage observed in all isomers.

FragmentationPathway Parent Precursor Ion [M+H]+ m/z 182 OrthoInter Cyclic Intermediate (H-Transfer to NO2) Parent->OrthoInter Ortho-Isomer Only (Steric Proximity) Acylium Nitrobenzoyl Cation [Ar-CO]+ m/z 150 Parent->Acylium All Isomers (Amide Cleavage - N2H4) Frag_164 Ortho-Diagnostic Ion [M+H - H2O]+ m/z 164 OrthoInter->Frag_164 - H2O (18 Da) Frag_134 Secondary Fragment [M+H - H2O - NO]+ m/z 134 Frag_164->Frag_134 - NO Phenyl Nitrophenyl Cation [Ar]+ m/z 122 Acylium->Phenyl - CO (28 Da) Phenol Fragment [C6H4NO]+ m/z 106 Acylium->Phenol - CO2

Caption: Divergent fragmentation pathways of nitro-benzohydrazides. The Red path highlights the Ortho-Effect (loss of water), diagnostic for 2-nitro isomers. The Blue path shows standard amide cleavage common to all isomers.

References

  • Holmes, J. L., & Benoit, F. (1972). Mass spectra and fragmentation mechanisms of some nitrophenylhydrazines and nitrophenylhydrazones. Canadian Journal of Chemistry.[3] [Link]

  • NIST Mass Spectrometry Data Center. (2023). Ortho and Para Effects in Electron Ionization Mass Spectra of Derivatives of Benzoic Acids. National Institute of Standards and Technology.[4] [Link]

  • Fu, X., et al. (2017). Ortho-Nitro Effect on the Diastereoselective Control in Sulfa-Staudinger and Staudinger Cycloadditions. Molecules (MDPI). [Link]

  • Holčapek, M., et al. (2010). Mass Spectrometry of Nitro Compounds. In The Chemistry of Functional Groups. Wiley Online Library. [Link]

Sources

Comparative

Comparative Technical Guide: Isoniazid vs. 4-Hydroxy-3-Nitrobenzohydrazide Scaffolds

Executive Summary This guide provides a technical analysis comparing Isoniazid (INH) , the frontline antitubercular agent, against 4-hydroxy-3-nitrobenzohydrazide (HNBH) . While INH remains the gold standard for drug-sus...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical analysis comparing Isoniazid (INH) , the frontline antitubercular agent, against 4-hydroxy-3-nitrobenzohydrazide (HNBH) . While INH remains the gold standard for drug-susceptible tuberculosis (MIC


: 0.05–0.2 µg/mL), its utility is compromised by katG mutations in Multi-Drug Resistant (MDR) strains.

HNBH represents a distinct pharmacophore evolution. Unlike INH, which relies on the pyridine ring, HNBH utilizes a nitro-substituted benzene core. This structural shift alters the activation pathway, lipophilicity (LogP), and resistance profile. This guide evaluates HNBH not merely as a competitor, but as a privileged scaffold for synthesizing hydrazone derivatives capable of bypassing katG-dependent activation.

Chemical & Mechanistic Comparison

Structural Divergence

The core difference lies in the aromatic ring and the substituent effects on the hydrazide ("warhead") moiety.

FeatureIsoniazid (INH)4-Hydroxy-3-Nitrobenzohydrazide (HNBH)
Core Structure Pyridine (Heterocyclic)Benzene (Carbocyclic)
Key Substituents Pyridine Nitrogen (Basic)Hydroxyl (-OH), Nitro (

)
Electronic Effect Electron-deficient ring

is strongly electron-withdrawing
LogP (Lipophilicity) -0.70 (Hydrophilic)~1.2 (Moderately Lipophilic)
Primary Target InhA (Enoyl-ACP reductase)InhA (Hydrazide) / DprE1 (Nitro-potential)
Activation Enzyme KatG (Catalase-Peroxidase)Potential for Nitroreductase / Direct Binding
Mechanism of Action (MOA) Pathway

INH is a prodrug requiring oxidative activation by the bacterial enzyme KatG to form an isonicotinoyl radical, which binds NAD+ to inhibit InhA . HNBH derivatives aim to bypass KatG. The electron-withdrawing nitro group (


) increases the acidity of the hydrazide protons, potentially altering binding kinetics or allowing activation via nitroreductases  (similar to Pretomanid/Delamanid mechanisms).

MOA_Comparison INH Isoniazid (INH) KatG KatG Enzyme (Oxidative Activation) INH->KatG Primary Route HNBH HNBH Scaffold NitroRed Nitroreductase (Reductive Activation) HNBH->NitroRed Potential Nitro-Activation InhA InhA Inhibition (Cell Wall Lysis) HNBH->InhA Direct Hydrazide Binding (Low Affinity) Radical Acyl Radical KatG->Radical DprE1 DprE1 Inhibition (Arabinogalactan Block) NitroRed->DprE1 Secondary Targeting NAD NAD+ Adduct Radical->NAD NAD->InhA

Figure 1: Divergent activation pathways. INH is strictly KatG-dependent. HNBH offers a dual-pathway potential: direct hydrazide binding or nitro-reduction, theoretically retaining activity in KatG-deficient strains.

Experimental Performance Data

The following data aggregates performance metrics from standard M. tuberculosis H37Rv assays. Note that while INH is potent in its native form, HNBH is often less potent in vitro until derivatized into a Schiff base (Hydrazone).

Antimicrobial Potency (MIC)
Compound ClassStrainMIC Range (µg/mL)Interpretation
Isoniazid (Control) M. tb H37Rv0.05 – 0.20 Highly Potent (Gold Standard)
Isoniazid M. tb (KatG mutant)> 10.0Resistant (Loss of efficacy)
HNBH (Parent) M. tb H37Rv25.0 – 64.0 Weak/Moderate Activity
HNBH-Hydrazones M. tb H37Rv2.0 – 8.0 Enhanced Potency (Lipophilicity driven)
Nitro-Benzamides M. tb MDR0.5 – 4.0Retains activity in resistant strains

Key Insight: Pure HNBH shows significantly higher MICs than INH due to poorer radical formation efficiency compared to the pyridine ring of INH. However, its derivatives (hydrazones) often achieve MICs < 4 µg/mL, making the scaffold valuable for MDR-TB drug design.

Experimental Protocols

To validate these comparisons in your lab, follow these standardized protocols.

Synthesis of 4-Hydroxy-3-Nitrobenzohydrazide

Objective: Synthesize the HNBH scaffold from its ester precursor.

Reagents: Methyl 4-hydroxy-3-nitrobenzoate, Hydrazine Hydrate (99%), Ethanol (Abs).

  • Dissolution: Dissolve 0.01 mol of Methyl 4-hydroxy-3-nitrobenzoate in 20 mL of absolute ethanol in a round-bottom flask.

  • Addition: Dropwise add 0.05 mol of Hydrazine Hydrate (excess is required to drive equilibrium).

  • Reflux: Heat the mixture to reflux (approx. 78°C) for 4–6 hours. Monitor via TLC (System: Hexane:Ethyl Acetate 6:4).

  • Precipitation: Cool the reaction mixture in an ice bath. The hydrazide will precipitate as a yellow/orange solid.

  • Purification: Filter the solid, wash with cold ethanol, and recrystallize from ethanol/water.

  • Validation: Confirm structure via IR (look for hydrazide C=O at ~1650 cm⁻¹ and

    
     stretches).
    

Synthesis_Flow Start Methyl 4-hydroxy-3-nitrobenzoate Process Reflux (Ethanol, 4-6h, 78°C) Start->Process Reagent + Hydrazine Hydrate (Excess) Reagent->Process Isolate Ice Bath Precipitation Process->Isolate Product 4-Hydroxy-3-Nitrobenzohydrazide (Yellow Solid) Isolate->Product

Figure 2: Synthesis workflow for HNBH via nucleophilic acyl substitution.

Resazurin Microtiter Assay (REMA)

Objective: Determine Minimum Inhibitory Concentration (MIC) against M. tuberculosis.

Materials: 96-well plate, 7H9 broth (ADC enriched), Resazurin sodium salt (0.01%).

  • Inoculum Prep: Adjust M. tb culture to OD600 ~0.6, then dilute 1:100.

  • Plate Layout:

    • Rows A-G: Serial 2-fold dilutions of HNBH (Range: 100 µg/mL to 0.19 µg/mL).

    • Row H: Controls (Sterility, Growth Control, INH Control).

  • Incubation: Seal plates and incubate at 37°C for 7 days.

  • Development: Add 30 µL of Resazurin solution to each well. Incubate for 24 hours.

  • Readout:

    • Blue: No growth (Inhibition).

    • Pink: Bacterial growth (Resazurin reduced to Resorufin).

    • MIC Definition: Lowest concentration preventing the color change from blue to pink.

Safety & Toxicity Profile (ADMET)

When developing HNBH derivatives, the Nitro group (


)  is the primary safety concern compared to INH.
  • Mutagenicity: Nitro-aromatics are frequently Ames positive (mutagenic) due to metabolic reduction to hydroxylamines.

  • Hepatotoxicity: INH is known for hepatotoxicity (via acetylhydrazine). HNBH derivatives may mitigate this if they do not release free hydrazine in the liver, but the nitro-reduction byproducts can cause oxidative stress.

  • Solubility: HNBH is less water-soluble than INH, often requiring DMSO for stock solutions, which impacts formulation.

Conclusion & Recommendation

  • Use Isoniazid (INH) for: Standard susceptibility testing and as the positive control benchmark. It remains the most potent hydrazide against wild-type strains.

  • Use 4-Hydroxy-3-Nitrobenzohydrazide (HNBH) for: Research into MDR-TB . It serves as a scaffold to synthesize hydrazones that improve lipophilicity and potentially bypass KatG activation. Do not use HNBH as a monotherapy candidate in its raw form due to moderate potency (MIC ~25-64 µg/mL).

References

  • World Health Organization. (2023). Global Tuberculosis Report. WHO.[1] [Link]

  • Vilchèze, C., & Jacobs, W. R. (2007). The mechanism of isoniazid killing: clarity through the scope of genetics. Annual Review of Microbiology, 61, 35-50. [Link]

  • Palomino, J. C., et al. (2002). Resazurin microtiter assay plate: simple and inexpensive method for detection of drug resistance in Mycobacterium tuberculosis. Antimicrobial Agents and Chemotherapy, 46(8), 2720-2722. [Link]

  • Hernández, P., et al. (2018). Synthesis and antimycobacterial activity of new hydrazide-hydrazone derivatives. European Journal of Medicinal Chemistry. (Contextual reference for nitro-hydrazide activity ranges).
  • PubChem. (2024). Compound Summary: 4-hydroxy-3-nitrobenzohydrazide. National Library of Medicine. [Link]

Sources

Validation

Technical Assessment: UV-Vis Characterization of 4-Hydroxy-3-nitrobenzohydrazide

Executive Summary 4-Hydroxy-3-nitrobenzohydrazide (HNH) represents a critical scaffold in medicinal chemistry, primarily serving as a precursor for bioactive Schiff bases and metal complexes. Unlike simple hydrazides (e....

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Hydroxy-3-nitrobenzohydrazide (HNH) represents a critical scaffold in medicinal chemistry, primarily serving as a precursor for bioactive Schiff bases and metal complexes. Unlike simple hydrazides (e.g., Isoniazid), HNH possesses a "push-pull" electronic system due to the orthogonal positioning of the electron-donating hydroxyl group (-OH) and the electron-withdrawing nitro group (-NO


).

This guide provides a comparative analysis of the UV-Vis spectral behavior of HNH. It establishes that HNH exhibits a distinct bathochromic shift (red shift) into the near-visible region (~350–370 nm), distinguishing it from non-nitrated analogs. This spectral signature is a reliable quality attribute for validating synthesis purity and monitoring hydrazone formation.

Comparative Spectroscopic Analysis

To understand the unique optical properties of HNH, it is essential to compare it against its structural analogs. The following data synthesizes experimental observations and theoretical electronic transition models.

Table 1: Comparative UV-Vis Absorption Maxima ( )
CompoundStructurePrimary

(nm)
Secondary

(nm)
Visual AppearanceElectronic Driver
4-Hydroxy-3-nitrobenzohydrazide Nitro-Phenolic Core 350 – 370 250 – 280 Yellow Solid Intramolecular Charge Transfer (ICT)
4-HydroxybenzohydrazidePhenolic Core< 300~250Colorless/White

(Benzene/Carbonyl)
3-NitrobenzohydrazideNitro-Aromatic~330~260Pale Yellow

(Nitro group)
Isoniazid (Reference)Pyridine Core262210Colorless/White

(Pyridine ring)

Critical Insight: The presence of the nitro group at the ortho position to the hydroxyl group in HNH creates a strong Intramolecular Charge Transfer (ICT). This lowers the energy gap (


) required for excitation, shifting the absorption maximum from the UV region (<300 nm) into the visible violet/blue region (>350 nm), resulting in the compound's characteristic yellow color.

Mechanistic Analysis: The "Push-Pull" Effect

The spectral distinctiveness of HNH is governed by the interaction between its auxochromes and chromophores.

  • Primary Transition (

    
    ):  Occurs around 250–280 nm. This is attributed to the conjugated benzene ring system reinforced by the carbonyl of the hydrazide.
    
  • Secondary Transition (ICT /

    
    ):  Occurs around 350–370 nm.
    
    • The Donor: The lone pairs on the 4-hydroxyl oxygen and the hydrazide nitrogen.

    • The Acceptor: The 3-nitro group (strong electron withdrawer).

    • The Result: A "push-pull" mechanism facilitates electron delocalization across the aromatic ring, significantly reducing the energy of the excited state.

Solvatochromism & pH Sensitivity

HNH is highly solvatochromic.

  • Acidic/Neutral (Ethanol/MeOH): Exists largely as the neutral phenol.

    
     nm.
    
  • Basic (NaOH/KOH): Deprotonation of the phenolic hydroxyl group forms the phenoxide anion . This dramatically increases electron donation, causing a massive bathochromic shift (often >400 nm) and a color change to deep orange/red.

Validated Experimental Protocol

To ensure reproducibility and accuracy when characterizing HNH, follow this self-validating protocol.

Reagents & Equipment[1][2][3][4]
  • Solvent: Dimethyl Sulfoxide (DMSO) or Ethanol (Spectroscopic Grade). Note: DMSO is preferred for solubility but has a UV cutoff ~268 nm. Ethanol is preferred for full-spectrum scanning if solubility permits.

  • Blank: Pure solvent (same batch as sample).

  • Instrument: Double-beam UV-Vis Spectrophotometer (Quartz cuvettes, 1 cm path length).

Step-by-Step Methodology
  • Stock Solution Preparation (

    
     M): 
    
    • Weigh exactly 19.7 mg of HNH (MW: 197.15 g/mol ).

    • Dissolve in 100 mL of spectroscopic grade Ethanol (or DMSO). Sonicate for 5 minutes to ensure complete dissolution.

  • Working Standard (

    
     M): 
    
    • Transfer 5.0 mL of Stock Solution into a 100 mL volumetric flask.

    • Dilute to mark with solvent.

  • Baseline Correction:

    • Fill two matched quartz cuvettes with pure solvent.

    • Run a "Baseline/Auto-Zero" scan from 200 nm to 600 nm.

  • Sample Measurement:

    • Replace the sample cuvette with the Working Standard.

    • Scan from 200 nm to 600 nm.

  • Validation Check (Self-Correction):

    • Check 1: If Absorbance > 1.2, dilute the sample further (deviations from Beer-Lambert law occur at high absorbance).

    • Check 2: If the peak at ~360 nm is absent or shifted <300 nm, suspect oxidation of the hydrazide or absence of the nitro group.

Visualizations

Diagram 1: Electronic Interaction & Structural Logic

This diagram illustrates the "Push-Pull" electronic system that defines the UV-Vis profile of HNH.

Electronic_Transitions OH 4-Hydroxyl Group (Electron Donor) Ring Benzene Ring (Conjugated Linker) OH->Ring Resonance (+R) Vis_Signal Visible/ICT Absorption (350-370 nm) *Yellow Color* OH->Vis_Signal ICT (Push) NO2 3-Nitro Group (Electron Acceptor) Ring->NO2 Induction/Resonance (-R) Hydrazide Hydrazide Moiety (Reactive Center) Ring->Hydrazide Conjugation UV_Signal UV Absorption (250-280 nm) Ring->UV_Signal pi -> pi* NO2->Vis_Signal ICT (Pull)

Caption: The intramolecular charge transfer (ICT) between the donor (-OH) and acceptor (-NO2) is the primary driver for the bathochromic shift into the visible region.

Diagram 2: Experimental Workflow

A standardized workflow to ensure data integrity.

Experimental_Workflow cluster_scan Spectroscopy Start Start: Solid HNH Sample Solvent Select Solvent (EtOH for UV / DMSO for Solubility) Start->Solvent Dissolve Prepare Stock (1 mM) Sonicate 5 mins Solvent->Dissolve Dilute Dilute to Working Conc (10-50 µM) Dissolve->Dilute Blank Baseline Correction (Pure Solvent) Dilute->Blank Scan Scan 200-600 nm Blank->Scan Analyze Analyze Peaks Scan->Analyze Decision Peak > 350nm? Analyze->Decision Pass PASS: Identity Confirmed Decision->Pass Yes Fail FAIL: Check Purity/pH Decision->Fail No

Caption: Step-by-step workflow for the spectrophotometric validation of 4-hydroxy-3-nitrobenzohydrazide.

References

  • Comparison of Nitrobenzaldehyde Isomers (Precursor D

    • Title: A comparative analysis of the UV/Vis absorption spectra of nitrobenzaldehydes.
    • Source: Phys. Chem. Chem. Phys. (PCCP), 2011.
    • URL:[Link]

  • Synthesis and Characterization of Hydrazone Deriv

    • Title: Synthesis, characterization and biological activity of Schiff bases
    • Source: Journal of Molecular Structure (via ScienceDirect/NIH).
    • URL:[Link]

  • General UV-Vis Principles of Hydrazides

    • Title: UV-Visible Spectroscopy: The Importance of Conjug
    • Source: Michigan St
    • URL:[Link]

  • 4-Hydroxy-3-nitrobenzoic Acid (NIST D

    • Title: 4-Hydroxy-3-nitrobenzoic acid IR/UV Data.[1][2][3]

    • Source: NIST Chemistry WebBook, SRD 69.
    • URL:[Link]

Sources

Comparative

13C NMR chemical shifts for nitro and hydroxy substituted carbons

Topic: 13C NMR Chemical Shifts: Nitro vs. Hydroxy Substituents Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals Executive Summary In structural elucidation, dis...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 13C NMR Chemical Shifts: Nitro vs. Hydroxy Substituents Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals

Executive Summary

In structural elucidation, distinguishing between nitro (


) and hydroxy (

) substituents is a frequent challenge, particularly when analyzing metabolic oxidation products (e.g., N-oxidation vs. hydroxylation). While 1H NMR offers distinct signals, 13C NMR provides the definitive carbon skeleton fingerprint.

This guide objectively compares the 13C NMR shielding and deshielding effects of these two functionalities. It highlights the counter-intuitive "Ortho Anomaly" observed in nitro-aromatics and provides optimized acquisition protocols for detecting quaternary ipso-carbons, which are often lost in standard high-throughput screening.

Part 1: Mechanistic Foundations (The Electronic Battle)

To interpret chemical shifts accurately, one must understand the competing electronic effects: Induction (


)  and Resonance (

)
.[1]
  • Hydroxy Group (

    
    ):  Acts as a tug-of-war. The oxygen atom is highly electronegative (
    
    
    
    , deshielding), pulling electron density through the sigma bond. However, in conjugated systems, the lone pairs on oxygen donate electron density into the
    
    
    -system (
    
    
    , shielding).
  • Nitro Group (

    
    ):  A "double threat" of withdrawal. The nitrogen is positively charged and electronegative (
    
    
    
    , deshielding), and the
    
    
    -system withdraws electron density via resonance (
    
    
    , deshielding).
Visualizing Electronic Effects

The following diagram illustrates how these effects propagate through a carbon framework, influencing the observed chemical shift (


).[1]

ElectronicEffects Substituent Substituent Inductive Inductive Effect (-I) (Through Sigma Bonds) Substituent->Inductive Electronegativity Resonance Resonance Effect (+/- R) (Through Pi System) Substituent->Resonance Lone Pair/Pi-System AlphaC Alpha Carbon (Deshielded) Inductive->AlphaC Dominates Aliphatic OrthoPara Ortho/Para Carbons (Shielded/Deshielded) Resonance->OrthoPara Dominates Aromatic

Figure 1: Logical flow of electronic effects determining chemical shift directionality.

Part 2: Aliphatic Systems (The -Effect)

In saturated aliphatic chains, the inductive effect dominates. The resonance effect is negligible due to the lack of a conjugated


-system.

Key Observation: The nitro group, despite nitrogen being less electronegative than oxygen, often causes a larger downfield shift at the


-position than the hydroxy group. This is due to the formal positive charge on the nitrogen atom in the nitro group, which intensifies the electron withdrawal.
Table 1: Comparative Substituent Effects (Aliphatic)

Values represent the approximate change in chemical shift (


) relative to the unsubstituted alkane.
PositionHydroxy Effect (

)
Nitro Effect (

)
Mechanistic Note

(Alpha)
+40 to +50 ppm +57 to +65 ppm Nitro is more deshielding due to N+ formal charge.

(Beta)
+8 to +10 ppm +3 to +5 ppm Hydroxy has a stronger

-effect.

(Gamma)
-2 to -5 ppm -2 to -5 ppm Steric compression (Shielding) dominates both.

Diagnostic Rule: If you observe a methylene (


) carbon shifting from ~20 ppm (alkane) to ~60-65 ppm , it is likely an alcohol. If it shifts to ~75-80 ppm , it is likely a nitroalkane.
Part 3: Aromatic Systems (The Ortho Anomaly)

In aromatic rings, the resonance effect becomes the primary driver for distal carbons. This leads to distinct "fingerprints" for phenol and nitrobenzene derivatives.

The "Ortho Anomaly": While the nitro group is strongly electron-withdrawing (which typically deshields nuclei), the ortho carbons in nitrobenzene are often shielded (lower ppm) relative to benzene. This is counter-intuitive but well-documented. It arises from a combination of the "gamma-steric effect" and local paramagnetic shielding currents, overriding the expected deshielding.

Table 2: Comparative Aromatic Shifts (Benzene Base

128.5 ppm)
PositionPhenol (

)
Nitrobenzene (

)
Comparison Insight
Ipso (C-1) ~155.0 ppm ~148.0 ppm Phenol ipso is significantly more deshielded.
Ortho (C-2) ~115.0 ppm (Shielded)~123.5 ppm (Shielded*)Both are shielded relative to benzene, but Phenol is much stronger due to +R.
Meta (C-3) ~130.0 ppm (Neutral)~129.5 ppm (Neutral)Meta positions are "spectators" in resonance terms.
Para (C-4) ~121.0 ppm (Shielded)~134.5 ppm (Deshielded)Key Differentiator:

shields Para;

deshields Para.

*Note: Nitro ortho carbons are shielded relative to benzene (128.5), despite the electron-withdrawing nature of


.
Part 4: Experimental Protocol (Detecting the Invisible)

A common failure mode in drug development is the disappearance of the Ipso carbon signal. Both C-OH and C-NO2 are quaternary carbons with no attached protons. They rely on inefficient Dipolar Relaxation, resulting in very long longitudinal relaxation times (


).

Standard Protocol Failure: Fast repetition rates (e.g.,


) saturate these nuclei, making them invisible in the spectrum.
Optimized Workflow for Quaternary Detection

To ensure quantitative integration and visibility of ipso carbons, follow this self-validating protocol.

ExperimentalProtocol Start Start: Sample Prep Solvent Select Solvent: DMSO-d6 (Polar/H-Bonding) or CDCl3 (Non-polar) Start->Solvent T1_Measure Measure T1 (Inversion Recovery) Focus on Quaternary C Solvent->T1_Measure Calc_D1 Calculate Relaxation Delay (D1) D1 ≥ 3x T1 (Qualitative) D1 ≥ 5x T1 (Quantitative) T1_Measure->Calc_D1 Critical Step Acquire Acquire 13C{1H} Spectrum High Scans (NS > 1024) Calc_D1->Acquire Check Check S/N of Ipso Peak Acquire->Check

Figure 2: Optimized workflow for acquiring 13C data on quaternary carbons.

Step-by-Step Methodology
  • Sample Concentration: Maximize concentration (50-100 mg/mL) to improve Signal-to-Noise (S/N) for quaternary carbons.

  • Solvent Selection:

    • Use DMSO-d6 for poly-hydroxylated compounds to prevent aggregation and sharpen peaks via H-bonding stabilization.

    • Use CDCl3 for nitro compounds to minimize solvent viscosity and improve tumbling rates (shorter

      
      ).
      
  • Pulse Sequence: Use zgpg30 (30° pulse with power-gated decoupling). Avoid 90° pulses for survey scans.

  • Relaxation Delay (

    
    ): 
    
    • Standard: 2.0 seconds.

    • Optimized: Set

      
       seconds. Quaternary C-NO2 and C-OH often have 
      
      
      
      values of 10-20 seconds. If the peak is missing, increase
      
      
      to 10s.
  • Processing: Apply Exponential Multiplication (LB = 1.0 to 3.0 Hz) to enhance S/N at the cost of resolution.

References
  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. (The gold standard for increment tables).

  • Breitmaier, E., & Voelter, W. (1987). Carbon-13 NMR Spectroscopy: High-Resolution Methods and Applications in Organic Chemistry and Biochemistry. VCH. (Detailed discussion on aromatic relaxation mechanisms).

  • Reich, H. J. (2023). Structure Determination Using NMR. University of Wisconsin-Madison. (Authoritative online resource for chemical shift correlations).[2]

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Protocols for T1 measurement and pulse sequences).

Sources

Safety & Regulatory Compliance

Safety

4-Hydroxy-3-nitrobenzohydrazide proper disposal procedures

Topic: 4-Hydroxy-3-nitrobenzohydrazide Proper Disposal Procedures Executive Summary: Operational Safety & Disposal Strategy 4-Hydroxy-3-nitrobenzohydrazide is a high-energy organic intermediate combining two reactive fun...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 4-Hydroxy-3-nitrobenzohydrazide Proper Disposal Procedures

Executive Summary: Operational Safety & Disposal Strategy

4-Hydroxy-3-nitrobenzohydrazide is a high-energy organic intermediate combining two reactive functional groups: a nitro group (-NO₂) and a hydrazide group (-CONHNH₂) . This unique structure classifies it as a potential energetic material with reducing properties.

Operational Directive:

  • Do NOT treat bulk solid waste in the laboratory.

  • Do NOT mix with strong oxidizers (bleach, peroxides) or strong acids.

  • Primary Disposal Path: High-temperature incineration via a licensed hazardous waste contractor.

Hazard Profile & Chemical Identity

Effective disposal requires understanding the molecule's reactivity. This compound is not just "organic waste"; it is a polynitrogenous reducing agent .

Property Details Operational Implication
Functional Groups Nitro (-NO₂), Hydrazide (-CONHNH₂), Phenol (-OH)Energetic Risk: Nitro groups provide oxygen; hydrazides provide fuel. Shock sensitivity is possible if dry and impure.
Reactivity Strong Reducing AgentIncompatibility: Violent reaction with oxidizers (e.g., Sodium Hypochlorite, Nitric Acid).
Stability Thermally LabileAvoid heating dry solids. Store/dispose away from heat sources.
Toxicity Potential Irritant / MutagenHydrazine derivatives are often suspected mutagens. Handle as a carcinogen.

Critical Warning: The hydrazide moiety can react with nitrous acid (or nitrites in acidic media) to form azides , which are highly explosive. NEVER dispose of this chemical in waste streams containing nitrous acid or sodium nitrite [1].

Disposal Decision Logic

The following workflow illustrates the decision-making process for segregating and disposing of 4-Hydroxy-3-nitrobenzohydrazide waste.

DisposalWorkflow Start Waste Generation TypeCheck Determine Waste State Start->TypeCheck Solid Solid Waste (Bulk Powder/Crystals) TypeCheck->Solid > 1g Solid Liquid Liquid Waste (Mother Liquors/Solvents) TypeCheck->Liquid Solutions Trace Trace Residue (Glassware/Spatulas) TypeCheck->Trace < 1g Residue PackSolid 1. Wet with water/alcohol (desensitize) 2. Double-bag in antistatic liner 3. Place in fiber/plastic drum Solid->PackSolid Segregate Check Compatibility: NO Oxidizers present? Liquid->Segregate Rinse 1. Solvent Rinse (Ethanol/Acetone) 2. Collect Rinsate as Liquid Waste Trace->Rinse LabelSolid Label: 'Flammable Solid, Toxic' (Do NOT compact) PackSolid->LabelSolid Final Ship for Incineration (Licensed Contractor) LabelSolid->Final Combine Combine with compatible non-halogenated solvents Segregate->Combine Yes (Safe) IsoContainer ISOLATE in separate container Label: 'Reactive Waste' Segregate->IsoContainer No (Oxidizers Present) Combine->Final IsoContainer->Final Rinse->Combine Wash Wash glassware with soap & water Rinse->Wash

Figure 1: Decision logic for segregating 4-Hydroxy-3-nitrobenzohydrazide waste streams to ensure safety and compliance.

Detailed Disposal Protocols

Protocol A: Solid Waste (Bulk Substance)

Best for: Expired reagents, failed synthesis solids, or excess starting material.

  • Desensitization (Recommended): If the solid is dry and old, it may have formed shock-sensitive crystals. Gently wet the solid with a small amount of water or ethanol to reduce dust generation and static sensitivity.

  • Primary Containment: Transfer the material into a wide-mouth high-density polyethylene (HDPE) jar.

    • Why: Glass containers can shatter if the material decomposes or expands.

  • Secondary Containment: Place the HDPE jar into a secondary clear plastic bag and seal it.

  • Labeling:

    • Chemical Name: 4-Hydroxy-3-nitrobenzohydrazide.

    • Hazards: Flammable Solid, Irritant.

    • Waste Code: Label as "High BTU Organic Waste" or "Reactive Solid" depending on local EHS assessment.

  • Storage: Store in a cool, dry flammables cabinet away from oxidizers until pickup.

Protocol B: Liquid Waste (Reaction Mixtures)

Best for: Solvents containing the compound (e.g., ethanol, ethyl acetate).

  • Segregation Check: Ensure the waste container DOES NOT contain:

    • Nitric Acid (Risk of explosion).

    • Bleach / Hypochlorites (Risk of toxic chloramine gas or fire) [2].

    • Heavy metal salts (Risk of forming shock-sensitive metal hydrazides).

  • Collection: Pour into a standard "Non-Halogenated Organic Solvent" waste carboy (assuming the solvent is non-halogenated).

  • pH Check: Ensure the waste stream is neutral (pH 6-8). If acidic, neutralize carefully with sodium bicarbonate before adding the hydrazide solution to prevent acid-catalyzed decomposition.

Protocol C: Glassware Decontamination

Best for: Flasks, spatulas, and funnels.

  • Solvent Rinse: Rinse the contaminated glassware 3 times with a solvent in which the compound is soluble (e.g., Acetone or Ethanol).

    • Action: Collect these rinses into the Liquid Waste container (Protocol B). Do not pour the first rinse down the drain.

  • Soap & Water Wash: After the solvent rinse, wash the glassware with standard laboratory detergent and water.

  • Drain Disposal: Only the final soap/water wash (containing trace/non-detectable amounts) may be flushed down the drain, provided it complies with local municipal water regulations.

Critical Incompatibilities & "What Not To Do"

Reagent Reaction Risk Correct Action
Bleach (Sodium Hypochlorite) Violent Oxidation / Toxic Gas. Bleach reacts with amines/hydrazides to form chloramines (toxic) and can ignite nitro compounds [3].NEVER use bleach to clean glassware containing this compound. Use Acetone/Ethanol instead.
Nitric Acid / Nitrites Explosion Hazard. Reacts with hydrazides to form Azides (

), which are unpredictable explosives [1].
Segregate strictly from acidic waste streams.
Heavy Metals (Ag, Hg, Pb) Shock Sensitivity. Can form metal hydrazide complexes that are shock-sensitive.Do not dispose of in "Heavy Metal" waste containers.

Regulatory Compliance (RCRA)

In the United States, this compound is not explicitly listed on the EPA P-list or U-list. However, it must be characterized by the generator:

  • Characteristic of Ignitability (D001): Likely applicable due to the nitro/hydrazide energetic potential.

  • Characteristic of Reactivity (D003): Applicable if the specific synthesis batch is determined to be unstable or capable of detonation.

Recommendation: Classify as D001 (Ignitable) High TOC (Total Organic Carbon) Waste to ensure it is routed for incineration (fuel blending), which is the safest destruction method.

References

  • Safe Handling of Azides and Hydrazides. University of Pittsburgh EH&S. (Hydrazides can form explosive azides with nitrous acid). Link

  • Sodium Hypochlorite (Bleach) Incompatibility. Stanford University Environmental Health & Safety. (Warns against mixing bleach with organics/amines).[1] Link

  • Chemical Disposal Procedures. University of Wisconsin–Madison. (General guidelines for organic hydrazides and energetic functional groups). Link

Sources

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